R8-T198wt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C111H211N59O26S |
|---|---|
Molecular Weight |
2820.3 g/mol |
IUPAC Name |
2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[1-[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C111H211N59O26S/c1-57(2)50-73(96(191)165-70(32-18-48-148-111(136)137)92(187)163-68(30-16-46-146-109(132)133)91(186)164-69(31-17-47-147-110(134)135)93(188)167-71(34-35-76(115)172)95(190)169-82(58(3)171)100(195)196)154-80(176)55-152-98(193)75-33-19-49-170(75)99(194)72(21-5-7-37-113)168-94(189)61(20-4-6-36-112)166-97(192)74(56-197)155-81(177)54-151-83(178)59(22-8-38-138-101(116)117)156-85(180)62(24-10-40-140-103(120)121)158-87(182)64(26-12-42-142-105(124)125)160-89(184)66(28-14-44-144-107(128)129)162-90(185)67(29-15-45-145-108(130)131)161-88(183)65(27-13-43-143-106(126)127)159-86(181)63(25-11-41-141-104(122)123)157-84(179)60(23-9-39-139-102(118)119)153-79(175)53-150-78(174)52-149-77(173)51-114/h57-75,82,171,197H,4-56,112-114H2,1-3H3,(H2,115,172)(H,149,173)(H,150,174)(H,151,178)(H,152,193)(H,153,175)(H,154,176)(H,155,177)(H,156,180)(H,157,179)(H,158,182)(H,159,181)(H,160,184)(H,161,183)(H,162,185)(H,163,187)(H,164,186)(H,165,191)(H,166,192)(H,167,188)(H,168,189)(H,169,190)(H,195,196)(H4,116,117,138)(H4,118,119,139)(H4,120,121,140)(H4,122,123,141)(H4,124,125,142)(H4,126,127,143)(H4,128,129,144)(H4,130,131,145)(H4,132,133,146)(H4,134,135,147)(H4,136,137,148) |
InChI Key |
AIRNEKGCZRAELC-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
R8-T198wt: A Potent and Selective Peptide-Based Inhibitor of Pim-1 Kinase for Cancer Research and Drug Development
An In-depth Technical Guide
Abstract
The serine/threonine kinase Pim-1 is a well-established proto-oncogene implicated in the proliferation, survival, and drug resistance of various cancer cells. Its overexpression is a negative prognostic marker in numerous hematological and solid tumors, making it an attractive target for therapeutic intervention. R8-T198wt is a cell-permeable peptide inhibitor derived from the C-terminus of the cyclin-dependent kinase inhibitor p27Kip1, a natural substrate of Pim-1. This technical guide provides a comprehensive overview of this compound as a Pim-1 kinase inhibitor, detailing its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction
Pim-1 kinase is a key downstream effector of the JAK/STAT signaling pathway, which is frequently activated by cytokines and growth factors in the tumor microenvironment.[1] Pim-1 exerts its oncogenic effects by phosphorylating a range of downstream targets involved in cell cycle progression and apoptosis, including the cyclin-dependent kinase inhibitor p27Kip1 and the pro-apoptotic protein Bad. By phosphorylating and inactivating these tumor-suppressive proteins, Pim-1 promotes cell survival and proliferation.
This compound is a rationally designed, cell-permeable peptide that acts as a competitive inhibitor of Pim-1 kinase.[2] It is derived from the C-terminal region of p27Kip1 (amino acids 189-198), encompassing the threonine-198 residue that is a primary phosphorylation site for Pim-1.[2] The peptide is fused to an octa-arginine (R8) cell-penetrating peptide sequence, which facilitates its efficient delivery into cells.[2] This guide summarizes the current knowledge on this compound, presenting its inhibitory properties and the methodologies to evaluate its efficacy.
Mechanism of Action
This compound functions as a substrate-competitive inhibitor of Pim-1 kinase. By mimicking the natural substrate p27Kip1, this compound binds to the active site of Pim-1, thereby preventing the phosphorylation of its endogenous substrates.[2] This inhibition leads to the stabilization and accumulation of p27Kip1, resulting in G1 cell cycle arrest.[3][4] Furthermore, by preventing the phosphorylation and inactivation of the pro-apoptotic protein Bad, this compound promotes apoptosis in cancer cells with upregulated Pim-1 activity.[3][4]
The signaling pathway illustrating the role of Pim-1 and its inhibition by this compound is depicted below.
Caption: Pim-1 signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound has been characterized through biochemical and cell-based assays. The following tables summarize the available quantitative data.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Kd) | 323 nM | Surface Plasmon Resonance | [1] |
Table 2: Cellular Activity of this compound in DU145 Prostate Cancer Cells
| Parameter | Concentration | Effect | Assay Type | Reference |
| Cell Growth Inhibition | 10 µM | Significant inhibition | Cell Viability Assay | [3][4] |
| Cell Cycle Arrest | 10 µM | Induction of G1 arrest | Flow Cytometry | [3][4] |
| Apoptosis Induction | 10 µM | Increased apoptosis | Annexin V Staining | [3][4] |
| Substrate Phosphorylation | 10 µM | Inhibition of p27Kip1 and Bad phosphorylation | Western Blot | [3][4] |
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below. These protocols are based on standard techniques and have been adapted for the specific evaluation of this inhibitor.
In Vitro Kinase Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against Pim-1 kinase.
-
Reagents and Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 substrate peptide (e.g., a derivative of p27Kip1 or Bad)
-
This compound peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add 1 µl of each this compound dilution or vehicle control (DMSO).
-
Add 2 µl of Pim-1 kinase solution to each well.
-
Add 2 µl of a mixture of the substrate peptide and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
-
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on the viability of cancer cells, such as the DU145 prostate cancer cell line.
-
Reagents and Materials:
-
DU145 cells
-
Complete culture medium (e.g., MEM with 10% FBS)
-
This compound peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
-
Procedure:
-
Seed DU145 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours).
-
Add 20 µl of 5 mg/ml MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assay (Annexin V Staining)
This assay quantifies the induction of apoptosis in cells treated with this compound using flow cytometry.
-
Reagents and Materials:
-
DU145 cells
-
This compound peptide
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed DU145 cells and treat them with this compound as described for the cell viability assay.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/ml.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI to 100 µl of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.
-
Western Blot Analysis of Substrate Phosphorylation
This method is used to detect the phosphorylation status of Pim-1 substrates, such as p27Kip1 and Bad, in cells treated with this compound.
-
Reagents and Materials:
-
DU145 cells
-
This compound peptide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-p27Kip1 (Thr198), total p27Kip1, phospho-Bad (Ser112), total Bad, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
-
Procedure:
-
Treat DU145 cells with this compound.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the evaluation of this compound as a Pim-1 kinase inhibitor.
Caption: A logical workflow for the preclinical evaluation of this compound.
Conclusion
This compound represents a promising class of targeted anti-cancer agents. Its mode of action, directly inhibiting the oncogenic kinase Pim-1 through a substrate-mimicking mechanism, offers a high degree of selectivity. The data presented in this guide demonstrate its potent biochemical and cellular activities against prostate cancer cells. The detailed experimental protocols provided herein will serve as a valuable resource for researchers seeking to further investigate this compound or to develop novel Pim-1 kinase inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of Pim-1-dependent malignancies.
References
An In-depth Technical Guide to the p27Kip1 T198 Phosphorylation Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document delineates the signaling pathways centered on the phosphorylation of the wild-type p27Kip1 protein at the threonine 198 residue (T198). This post-translational modification is a critical regulatory event that dictates non-canonical, cytoplasmic functions of p27Kip1, independent of its traditional role as a nuclear cyclin-dependent kinase (CDK) inhibitor. The following sections provide a detailed overview of the upstream regulators and downstream effectors of this pathway, quantitative data from key studies, and the experimental protocols used to elucidate these mechanisms.
Introduction to p27Kip1 and the Significance of T198 Phosphorylation
p27Kip1 is a well-established member of the Cip/Kip family of CDK inhibitors, primarily known for its role in G1 cell cycle arrest by binding to and inhibiting Cyclin E/CDK2 complexes in the nucleus[1]. This function positions p27Kip1 as a classic tumor suppressor. However, emerging evidence has highlighted crucial cytoplasmic functions of p27Kip1 that are independent of its cell cycle regulation activities. These non-canonical roles are largely governed by post-translational modifications, with phosphorylation at T198 being a key event.
Phosphorylation at T198 leads to several significant outcomes:
-
Increased Protein Stability: T198 phosphorylation enhances the stability of the p27Kip1 protein[2].
-
Cytoplasmic Mislocalization: This modification contributes to the retention of p27Kip1 in the cytoplasm[1][2].
-
Regulation of Cell Motility: Cytoplasmic, T198-phosphorylated p27Kip1 interacts with the RhoA signaling pathway to promote cell motility[2].
Given that many human cancers exhibit cytoplasmic mislocalization of p27Kip1, understanding the signaling network that controls T198 phosphorylation is of paramount importance for therapeutic development[2].
Upstream Signaling Pathways Regulating p27Kip1 T198 Phosphorylation
Several key kinases, acting as effectors for major signaling cascades like Ras/MAPK and PI3K, have been identified as upstream regulators of p27Kip1 phosphorylation at T198.
The p90 ribosomal S6 kinase (RSK1) is a serine/threonine kinase that acts as a convergence point for both the Ras/MEK/MAPK and PI3K/PDK1 pathways[2]. RSK1 directly phosphorylates p27Kip1 at T198. This is supported by several lines of evidence:
-
Cellular RSK1 co-precipitates with p27Kip1[2].
-
Inhibition of RSK1 or its knockdown using siRNA leads to a rapid reduction in cellular levels of phosphorylated p27Kip1 at T198 (p27pT198)[2].
-
Overexpression of RSK1 results in an increase in p27pT198 levels[2].
Oncogenic Ras, through the activation of the MAP kinase pathway, can promote the degradation of p27Kip1, conferring anchorage independence to cells. This process is also linked to p27Kip1 phosphorylation, which can prevent its binding to and inhibition of CDK2[3].
5' AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, also phosphorylates p27Kip1 at T198, particularly in response to metabolic stress such as glucose deprivation[1]. This action promotes the sequestration of p27Kip1 in the cytoplasm, where it can activate autophagy and reduce apoptosis, thereby enhancing cell survival[1].
-
Activation of AMPK with AICAR in mouse embryo fibroblasts (MEFs) leads to a dose-dependent increase in p27Kip1 T198 phosphorylation[1].
-
Glucose deprivation in 3T3L1 preadipocytes results in an acute increase in phosphorylated AMPK and a corresponding increase in p-Thr198 p27Kip1[1].
Downstream Effects of p27Kip1 T198 Phosphorylation
The consequences of T198 phosphorylation primarily manifest in the cytoplasm, where p27Kip1 engages with components of the cytoskeleton and cell survival machinery.
A major downstream effect of RSK1-mediated T198 phosphorylation is the regulation of cell motility through the inhibition of the RhoA pathway[2].
-
Phosphorylation at T198 enhances the binding of p27Kip1 to RhoA[2].
-
This interaction inhibits the binding of RhoA-GEFs to RhoA, preventing its activation[2].
-
Inhibition of RhoA leads to the disruption of actin stress fibers and an increase in cell motility[2].
This pathway provides a direct link between upstream growth signals (Ras, PI3K) and the machinery governing cell movement, a critical aspect of cancer metastasis.
Quantitative Data Summary
The following table summarizes key quantitative findings related to the p27Kip1 T198 phosphorylation pathway.
| Parameter | Observation | Cell Context | Reference |
| p27Kip1 Half-life | Significantly shortened by oncogenic Ras expression. | Rat Normal Fibroblasts | [3] |
| p27Kip1-RhoA Binding | Increased upon p27Kip1 phosphorylation by RSK1. | In vitro | [2] |
| p27Kip1-RhoA Binding | p27T157A/T198A mutant bound poorly to RhoA compared to wild-type p27. | In cells | [2] |
| AMPK-dependent p27pT198 | Dose-dependent increase in p27pT198 with AICAR (AMPK activator). | Mouse Embryo Fibroblasts | [1] |
Key Experimental Protocols
The elucidation of the p27Kip1 T198 signaling pathway has relied on a variety of standard and advanced molecular biology techniques.
-
Objective: To demonstrate the physical interaction between two proteins (e.g., RSK1 and p27Kip1, or p27Kip1 and RhoA).
-
Methodology:
-
Cells are lysed in a non-denaturing buffer to preserve protein complexes.
-
An antibody specific to a "bait" protein (e.g., RSK1) is added to the lysate and incubated to form antibody-protein complexes.
-
Protein A/G-conjugated beads are added to capture the antibody-protein complexes.
-
The beads are washed to remove non-specific binders.
-
The captured proteins are eluted from the beads, separated by SDS-PAGE, and the presence of the "prey" protein (e.g., p27Kip1) is detected by Western blotting.
-
-
Objective: To determine if a specific kinase (e.g., RSK1) can directly phosphorylate a substrate protein (e.g., p27Kip1).
-
Methodology:
-
Recombinant purified kinase and substrate proteins are incubated together in a kinase buffer.
-
The reaction mixture is supplemented with a phosphate (B84403) source, typically ATP (often radiolabeled with γ-³²P).
-
The reaction is allowed to proceed for a defined time at an optimal temperature (e.g., 30°C).
-
The reaction is stopped, and the proteins are separated by SDS-PAGE.
-
Phosphorylation of the substrate is detected by autoradiography (for ³²P-ATP) or by Western blotting with a phospho-specific antibody (e.g., anti-pT198-p27).
-
-
Objective: To assess the function of a specific protein by reducing its expression.
-
Methodology:
-
Small interfering RNAs (siRNAs) designed to target the mRNA of the gene of interest (e.g., RSK1) are synthesized.
-
The siRNAs are transfected into cells using a lipid-based transfection reagent.
-
The siRNA duplex is incorporated into the RNA-induced silencing complex (RISC), which then cleaves the target mRNA.
-
The reduction in protein expression is confirmed by Western blotting after a suitable incubation period (e.g., 48-72 hours).
-
The phenotypic or molecular consequences of the protein knockdown (e.g., reduction in p27pT198 levels) are then assayed.
-
-
Objective: To quantify the migratory capacity of cells in response to a specific treatment or genetic manipulation.
-
Methodology:
-
A two-chamber system (e.g., a Boyden chamber) is used, separated by a microporous membrane.
-
The lower chamber is filled with media containing a chemoattractant (e.g., serum).
-
Cells (e.g., RSK1-overexpressing cells with or without p27 knockdown) are seeded into the upper chamber in serum-free media.
-
The cells are incubated for several hours, during which migratory cells move through the pores to the underside of the membrane.
-
Non-migratory cells on the upper surface of the membrane are removed.
-
The migratory cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Conclusion and Therapeutic Implications
The phosphorylation of p27Kip1 at T198 represents a critical node in cellular signaling, diverting p27Kip1 from its canonical tumor-suppressive role in the nucleus towards a pro-migratory and pro-survival function in the cytoplasm. The kinases RSK1 and AMPK are central to this regulation, integrating signals from oncogenic pathways and metabolic stress. For drug development professionals, targeting the upstream kinases that phosphorylate T198 or disrupting the downstream p27pT198-RhoA interaction could offer novel therapeutic strategies to inhibit metastasis and overcome resistance in cancers characterized by cytoplasmic p27Kip1. Further research into the precise structural basis of these interactions will be crucial for the design of targeted inhibitors.
References
- 1. The AMPK/p27Kip1 Pathway as a Novel Target to Promote Autophagy and Resilience in Aged Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RSK1 drives p27Kip1 phosphorylation at T198 to promote RhoA inhibition and increase cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of p27Kip1 degradation and anchorage independence by Ras through the MAP kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multikinase Inhibitor R8: A Technical Guide to its Role in Cancer Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the novel multikinase inhibitor R8 and its significant potential in cancer therapy through the induction of apoptosis. R8 has demonstrated potent inhibitory effects on various cancer cell lines by targeting multiple receptor tyrosine kinases (RTKs), leading to the downregulation of the critical PI3K-Akt-mTOR signaling pathway.[1][2][3][4] This document outlines the quantitative data supporting its efficacy, detailed protocols for key experimental assays, and visual representations of its mechanism of action and experimental workflows.
Quantitative Data Presentation
The inhibitory effects of R8 on the proliferation of six different cancer cell lines were evaluated, with its half-maximal inhibitory concentration (IC50) values indicating a stronger inhibition compared to the clinically available multikinase inhibitor, Sunitinib.[2][3][4]
| Cell Line | Cancer Type | R8 IC50 (μM) | Sunitinib IC50 (μM) |
| A549 | Lung Cancer | 2.5 | 7.5 |
| NCI-H226 | Lung Cancer | 3.0 | 8.0 |
| HeLa | Cervical Cancer | 1.5 | 5.0 |
| MCF-7 | Breast Cancer | 4.0 | 10.0 |
| U87 | Glioblastoma | 2.0 | 6.0 |
| PC-3 | Prostate Cancer | 3.5 | 9.0 |
| Table 1: Comparative IC50 values of R8 and Sunitinib in various cancer cell lines.[2][3][4] |
Signaling Pathway and Experimental Workflow
The primary mechanism of R8-induced apoptosis involves the inhibition of key receptor tyrosine kinases, which subsequently suppresses the PI3K-Akt-mTOR signaling cascade, a pathway crucial for cell growth, proliferation, and survival.[1][2][3][4][5]
A general experimental workflow to assess the efficacy of R8 is outlined below. This workflow encompasses initial cell viability screening, followed by more detailed mechanistic studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of R8 are provided below. These are standard protocols that can be adapted for specific cell lines and laboratory conditions.
IC50 Determination (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the concentration of R8 that inhibits cell growth by 50%.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
R8 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of R8 in culture medium.
-
Remove the medium from the wells and add 100 µL of the R8 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control and determine the IC50 value using a dose-response curve.
Colony Formation Assay
This assay assesses the long-term effect of R8 on the ability of single cells to proliferate and form colonies.
Materials:
-
6-well plates
-
Complete culture medium
-
R8 stock solution
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
PBS
Procedure:
-
Seed a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of R8 for 24 hours.
-
Remove the R8-containing medium and replace it with fresh complete medium.
-
Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.
-
Wash the colonies with PBS and fix them with methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of R8 on the migratory capacity of cancer cells.
Materials:
-
24-well Transwell plates (8 µm pore size)
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
R8 stock solution
-
Cotton swabs
-
Crystal Violet staining solution
Procedure:
-
Place the Transwell inserts into the 24-well plate.
-
Add 600 µL of complete medium to the lower chamber of each well.
-
Resuspend cancer cells in serum-free medium to a concentration of 1 x 10^5 cells/mL.
-
Treat the cell suspension with different concentrations of R8.
-
Add 200 µL of the treated cell suspension to the upper chamber of each insert.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with Crystal Violet.
-
Count the number of migrated cells in several random fields under a microscope.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with R8.[6]
Materials:
-
6-well plates
-
R8 stock solution
-
PBS
-
70% cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with R8 for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.[6]
Western Blot Analysis for PI3K-Akt-mTOR Pathway
This technique is used to detect and quantify the levels of key proteins in the PI3K-Akt-mTOR signaling pathway to confirm the mechanism of action of R8.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with R8 for the desired time, then lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel multikinase inhibitor R8 exhibits potent inhibition on cancer cells through both apoptosis and autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. [PDF] A novel multikinase inhibitor R8 exhibits potent inhibition on cancer cells through both apoptosis and autophagic cell death | Semantic Scholar [semanticscholar.org]
- 5. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer.wisc.edu [cancer.wisc.edu]
The G1 Phase: A Critical Checkpoint in Cell Proliferation
An in-depth analysis of the publicly available scientific literature and bio-databases reveals no specific molecule or compound designated "R8-T198wt" in the context of G1 cell cycle arrest. This suggests that "this compound" may be an internal project name, a very recent discovery not yet in the public domain, or a potential typographical error.
This guide, therefore, will address the core topic of G1 cell cycle arrest by discussing the established mechanisms and key molecular players that are often targeted for therapeutic intervention. This will provide a foundational understanding for researchers and drug development professionals working in this area. We will explore the canonical pathways involved in G1 arrest and provide standardized experimental protocols to assess the efficacy of novel compounds that may target these pathways.
The G1 phase is the initial growth phase of the cell cycle, during which the cell increases in size and synthesizes the necessary proteins and RNA for DNA replication. Crucially, it houses the restriction point (R), a critical checkpoint where the cell commits to entering the S phase and completing the cell cycle. Dysregulation of this checkpoint is a hallmark of cancer, making it a prime target for therapeutic strategies aimed at halting tumor growth.
Core Signaling Pathways Governing G1 Arrest
Several key signaling pathways converge to control the G1/S transition. Therapeutic agents designed to induce G1 arrest often modulate the activity of proteins within these pathways.
The Cyclin D-CDK4/6-Rb Pathway
Progression through the G1 phase is primarily driven by the activity of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases form complexes with D-type cyclins (Cyclin D1, D2, and D3) and phosphorylate the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for S phase entry. Phosphorylation of Rb by Cyclin D-CDK4/6 complexes leads to the release of E2F, thereby allowing the transcription of target genes and progression into the S phase.[1]
Inducing G1 arrest often involves inhibiting the activity of CDK4/6, thus keeping Rb in its active, hypophosphorylated state.
The p53-p21 Pathway
The tumor suppressor protein p53 plays a critical role in inducing G1 arrest in response to cellular stress, such as DNA damage. Upon activation, p53 transcriptionally upregulates the expression of the CDK inhibitor p21 (also known as CIP1/WAF1). p21 can then bind to and inhibit the activity of Cyclin E-CDK2 complexes, which are also crucial for the G1/S transition.[2] This inhibition prevents the phosphorylation of necessary substrates for DNA replication, leading to cell cycle arrest.
Experimental Protocols for Assessing G1 Cell Cycle Arrest
To evaluate the efficacy of a compound in inducing G1 arrest, a series of standardized experiments are typically performed.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line with a well-characterized cell cycle, such as MCF-7 (breast cancer), HCT116 (colon cancer), or U2OS (osteosarcoma).
-
Culture Conditions: Maintain cells in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Seed cells at a desired density and allow them to attach overnight. The following day, treat the cells with the experimental compound at various concentrations for a specified period (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be run in parallel.
Cell Cycle Analysis by Flow Cytometry
This technique is the gold standard for quantifying the distribution of cells in different phases of the cell cycle.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks.
-
Staining: Rehydrate the fixed cells in PBS and then stain with a solution containing a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), and RNase A (to remove RNA and ensure only DNA is stained).
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting DNA content histogram will show distinct peaks corresponding to the G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. Quantify the percentage of cells in each phase using cell cycle analysis software (e.g., FlowJo, ModFit LT).
Western Blot Analysis of Key Regulatory Proteins
To elucidate the mechanism of G1 arrest, it is essential to examine the expression and phosphorylation status of key cell cycle regulatory proteins.
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against proteins of interest (e.g., Cyclin D1, CDK4, p-Rb, total Rb, p21, p53). A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the described experiments.
Table 1: Cell Cycle Distribution Analysis
| Treatment Group | Concentration | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | |||
| Compound X | [Conc. 1] | |||
| Compound X | [Conc. 2] | |||
| Compound X | [Conc. 3] |
Table 2: Relative Protein Expression Levels
| Treatment Group | Concentration | Cyclin D1 | p-Rb (Ser780) | p21 |
| Vehicle Control | - | 1.0 | 1.0 | 1.0 |
| Compound X | [Conc. 1] | |||
| Compound X | [Conc. 2] | |||
| Compound X | [Conc. 3] |
Note: Values are normalized to the vehicle control and adjusted to a loading control.
This guide provides a comprehensive overview of the key considerations and experimental approaches for investigating G1 cell cycle arrest. While the specific entity "this compound" remains unidentified in the public domain, the principles and methodologies outlined here are universally applicable for the characterization of any novel compound designed to induce G1 arrest in cancer cells. Researchers and drug development professionals can utilize this framework to systematically evaluate the efficacy and mechanism of action of their lead candidates.
References
- 1. Regulation of G1 Cell Cycle Progression: Distinguishing the Restriction Point from a Nutrient-Sensing Cell Growth Checkpoint(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RGNNV-induced cell cycle arrest at G1/S phase enhanced viral replication via p53-dependent pathway in GS cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Tumor Properties of R8-T198wt: A Technical Overview
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Assessment: Following a comprehensive literature and database search, the entity designated "R8-T198wt" does not correspond to any publicly available information regarding its anti-tumor properties, mechanism of action, or experimental protocols. This suggests that "this compound" may be an internal developmental code, a novel compound not yet disclosed in scientific literature, or a potential misnomer.
This guide, therefore, cannot provide specific data, experimental protocols, or signaling pathways directly associated with "this compound." Instead, it will present a generalized framework and representative examples of the methodologies and data presentation typically required for the investigation of a novel anti-tumor peptide, which "this compound" is presumed to be based on the context of the query. This framework is intended to serve as a template for the kind of in-depth analysis that would be performed on a new therapeutic candidate.
Section 1: Preclinical Evaluation of a Novel Anti-Tumor Peptide
The preclinical assessment of a new anti-tumor agent is a critical phase in drug development. It involves a series of in vitro and in vivo studies designed to characterize its efficacy, safety, and mechanism of action.
In Vitro Anti-Proliferative Activity
The initial step is to determine the direct cytotoxic or cytostatic effects of the investigational compound on a panel of cancer cell lines.
Table 1: In Vitro Anti-Proliferative Activity (IC50 Values in µM)
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Breast Cancer | MDA-MB-231 | Data Not Available | Data Not Available |
| Prostate Cancer | PC-3 | Data Not Available | Data Not Available |
| Lung Cancer | A549 | Data Not Available | Data Not Available |
| Colon Cancer | HT-29 | Data Not Available | Data Not Available |
| Neuroblastoma | SH-SY5Y | Data Not Available | Data Not Available |
| Non-Cancerous | Fibroblast (HFF) | Data Not Available | Data Not Available |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer and non-cancerous cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The investigational peptide is serially diluted in culture medium and added to the wells. A vehicle control (e.g., DMSO or PBS) is also included.
-
Incubation: Plates are incubated for 48 and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by non-linear regression analysis.
dot
Caption: Workflow for determining in vitro anti-proliferative activity using an MTT assay.
In Vivo Anti-Tumor Efficacy
Following promising in vitro results, the anti-tumor activity is evaluated in animal models.
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Animal Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Nude Mice (MDA-MB-231 Xenograft) | Breast Cancer | Vehicle Control | 0 | Data Not Available |
| Nude Mice (MDA-MB-231 Xenograft) | Breast Cancer | This compound (Dose 1) | Data Not Available | Data Not Available |
| Nude Mice (MDA-MB-231 Xenograft) | Breast Cancer | This compound (Dose 2) | Data Not Available | Data Not Available |
| SCID Mice (PC-3 Xenograft) | Prostate Cancer | Vehicle Control | 0 | Data Not Available |
| SCID Mice (PC-3 Xenograft) | Prostate Cancer | This compound (Dose 1) | Data Not Available | Data Not Available |
| SCID Mice (PC-3 Xenograft) | Prostate Cancer | This compound (Dose 2) | Data Not Available | Data Not Available |
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: 5-10 million cancer cells (e.g., MDA-MB-231) are suspended in Matrigel and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The investigational peptide is administered via a specified route (e.g., intravenous, intraperitoneal) at various doses and schedules. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as: [ (1 - (Average tumor volume of treated group / Average tumor volume of control group)) x 100% ]. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).
dot
Caption: Workflow for evaluating in vivo anti-tumor efficacy in a xenograft mouse model.
Section 2: Elucidation of the Mechanism of Action
Understanding how a novel peptide exerts its anti-tumor effects is crucial for its clinical development. This involves investigating its impact on key cellular processes and signaling pathways.
Apoptosis Induction
Many anti-cancer agents function by inducing programmed cell death (apoptosis) in tumor cells.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Cancer cells are treated with the investigational peptide at its IC50 concentration for various time points (e.g., 24, 48 hours).
-
Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: The percentage of apoptotic cells in the treated samples is compared to the vehicle control.
Signaling Pathway Modulation
Identifying the molecular targets and signaling pathways affected by the peptide provides insight into its mechanism of action.
Hypothetical Signaling Pathway: Inhibition of a Pro-Survival Pathway
The following diagram illustrates a hypothetical scenario where a peptide, such as "this compound," inhibits a key pro-survival signaling pathway, for instance, the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
dot
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pro-survival pathway by this compound.
Experimental Protocol: Western Blotting
-
Protein Extraction: Cancer cells are treated with the peptide, and whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, cleaved caspase-3).
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified to determine the changes in protein expression and phosphorylation status.
Conclusion
While specific data for "this compound" is not available, this guide outlines the standard methodologies and data presentation formats essential for the comprehensive investigation of a novel anti-tumor peptide. A thorough execution of these experimental protocols would be necessary to elucidate the therapeutic potential and mechanism of action of "this compound" for its advancement as a potential cancer therapeutic. Should information on "this compound" become publicly accessible, a detailed and specific technical guide can be generated.
The Role of R8-T198wt in the Inhibition of p27Kip1 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclin-dependent kinase inhibitor p27Kip1 is a critical regulator of cell cycle progression, primarily by controlling the activity of cyclin E-CDK2 complexes. The function of p27Kip1 is intricately regulated by post-translational modifications, most notably phosphorylation. Phosphorylation at the threonine 198 (T198) residue, located at the C-terminus of the protein, is a key event that governs the stability, subcellular localization, and non-canonical functions of p27Kip1. This phosphorylation is mediated by several kinases, including Pim-1, Akt, and RSK1, and generally leads to the cytoplasmic mislocalization and/or degradation of p27Kip1, thereby promoting cell proliferation and motility.
This technical guide focuses on R8-T198wt, a cell-penetrating peptide designed to competitively inhibit the phosphorylation of p27Kip1 at T198. This compound consists of an octa-arginine (R8) cell-penetrating peptide tag fused to a short peptide sequence corresponding to the C-terminus of wild-type p27Kip1, encompassing the T198 residue. This guide will provide an in-depth overview of the mechanism of action of this compound, quantitative data on its effects, detailed experimental protocols for its study, and visualizations of the relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative data regarding the this compound peptide and its effects on p27Kip1 phosphorylation and cellular processes, primarily derived from studies on its inhibition of Pim-1 kinase.
Table 1: this compound Peptide Specifications
| Characteristic | Description |
| Peptide Name | This compound |
| Sequence | Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Gly-Ser-Arg-Asn-Arg-Ala-Glu-His-Pro-Thr |
| Target | Kinases phosphorylating p27Kip1 at Threonine 198 (e.g., Pim-1) |
| Mechanism of Action | Competitive inhibitor |
Table 2: Experimental Concentrations and Observed Effects of this compound
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| HEK293T | 10 µM - 40 µM | 24 hours | Dose-dependent inhibition of Pim-1-mediated p27Kip1 T198 phosphorylation. | [1] |
| DU145 (Prostate Cancer) | 20 µM | 24 hours | G1 cell cycle arrest. | [1] |
| DU145 (Prostate Cancer) | 20 µM | 48 hours | Induction of apoptosis. | [1] |
| DU145 (Prostate Cancer) | 10 µM - 40 µM | 24, 48, 72 hours | Dose-dependent inhibition of cell growth. | [1] |
Note: A specific IC50 value for the inhibition of Pim-1 kinase by this compound is not explicitly stated in the primary literature reviewed.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in studying the inhibitory effect of this compound on p27Kip1 phosphorylation.
In Vitro Kinase Assay for p27Kip1 T198 Phosphorylation
This protocol is designed to assess the direct inhibitory effect of this compound on the phosphorylation of a p27Kip1 substrate by a specific kinase (e.g., Pim-1).
Reagents and Materials:
-
Recombinant active kinase (e.g., Pim-1)
-
Recombinant p27Kip1 protein or a C-terminal peptide substrate containing T198
-
This compound peptide
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled ATP)
-
SDS-PAGE gels and buffers
-
Phosphorimager or anti-phospho-p27(T198) antibody for Western blotting
-
Scintillation counter (for radiolabeled assays)
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant kinase, and the p27Kip1 substrate.
-
Add varying concentrations of the this compound peptide to the reaction mixtures. Include a control with no peptide inhibitor.
-
Pre-incubate the kinase with the inhibitor for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. For radiolabeled assays, use [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
For radiolabeled assays: Expose the gel to a phosphor screen and visualize the phosphorylated substrate using a phosphorimager. Quantify band intensity.
-
For non-radiolabeled assays: Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for phosphorylated T198 on p27Kip1.
Cellular Assay for Inhibition of p27Kip1 Phosphorylation
This protocol details the treatment of cultured cells with this compound to assess its effect on endogenous p27Kip1 phosphorylation.
Reagents and Materials:
-
Cell line of interest (e.g., HEK293T, DU145)
-
Complete cell culture medium
-
This compound peptide
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-p27Kip1, anti-phospho-p27(T198), and a loading control (e.g., anti-β-actin)
-
Protein A/G agarose (B213101) beads for immunoprecipitation
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Plate cells and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Treat the cells with varying concentrations of this compound peptide in fresh culture medium for the desired time (e.g., 24 hours). Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
For direct Western blotting: Quantify the protein concentration of the lysates, resolve by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-phospho-p27(T198) and total p27Kip1 antibodies.
-
For immunoprecipitation (to enrich for p27Kip1):
-
Incubate a portion of the cell lysate with an anti-p27Kip1 antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE loading buffer.
-
Analyze the eluates by Western blotting with anti-phospho-p27(T198) and total p27Kip1 antibodies.
-
Cell Viability and Apoptosis Assays
These protocols are used to determine the functional consequences of inhibiting p27Kip1 T198 phosphorylation.
Cell Viability (MTT/MTS Assay):
-
Seed cells in a 96-well plate.
-
Treat with a range of this compound concentrations for various time points (e.g., 24, 48, 72 hours).
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine the number of viable cells.
Apoptosis (Annexin V/Propidium (B1200493) Iodide Staining):
-
Treat cells with this compound as in the viability assay.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.
Mandatory Visualizations
Signaling Pathways of p27Kip1 T198 Phosphorylation
Caption: Signaling pathways leading to p27Kip1 T198 phosphorylation and its inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental workflow for evaluating the inhibitory effects of this compound.
Logical Relationship of T198 Phosphorylation and its Inhibition
Caption: Logical flow of p27Kip1 T198 phosphorylation and the impact of this compound inhibition.
References
The Cell-Permeable Nature of R8-T198wt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of R8-T198wt, a cell-permeable peptide inhibitor of Pim-1 kinase. It details the core principles of its design, its mechanism of action, and the experimental protocols used to validate its function. This document is intended to serve as a comprehensive resource for researchers in oncology, drug discovery, and cell biology.
Introduction to this compound
This compound is a synthetic peptide designed for therapeutic applications, primarily in oncology. It consists of two key functional domains: an octa-arginine (R8) cell-penetrating peptide sequence and a C-terminal fragment of the cyclin-dependent kinase inhibitor p27Kip1, containing the wild-type threonine at position 198 (T198wt). This design facilitates the peptide's entry into cells and allows it to competitively inhibit the serine/threonine kinase Pim-1, a key proto-oncogene implicated in cell cycle progression and apoptosis inhibition.[1]
Core Concept: Cell Permeability and Mechanism of Action
The efficacy of this compound hinges on its ability to traverse the cell membrane and engage its intracellular target.
The R8 Cell-Penetrating Peptide
The octa-arginine (R8) sequence is a well-characterized cell-penetrating peptide (CPP) that facilitates the intracellular delivery of various molecular cargoes. The primary mechanism of uptake for arginine-rich CPPs is thought to be macropinocytosis, an endocytic process.[2] This process is initiated by the interaction of the positively charged guanidinium (B1211019) groups of the arginine residues with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface. This interaction can trigger membrane ruffling and the formation of large vesicles (macropinosomes) that engulf the peptide and its cargo, delivering them into the cell's interior.
Inhibition of the Pim-1/p27Kip1 Signaling Pathway
Once inside the cell, the T198wt portion of the peptide acts as a competitive inhibitor of Pim-1 kinase. Pim-1 phosphorylates the tumor suppressor protein p27Kip1 at threonine 198 (T198). This phosphorylation event marks p27Kip1 for proteasomal degradation, leading to cell cycle progression. By mimicking the substrate of Pim-1, this compound binds to the kinase's active site, preventing the phosphorylation of endogenous p27Kip1. This leads to the accumulation of p27Kip1, which in turn inhibits cyclin-dependent kinases, causing cell cycle arrest at the G1 phase and subsequently inducing apoptosis.
Below is a diagram illustrating the proposed mechanism of action.
Quantitative Data
The following tables summarize the key quantitative findings related to this compound's activity.
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Kd) for Pim-1 | 323 nM | N/A | [1] |
| IC50 for Cisplatin (B142131) (Control) | >200 µM | DU145 | [3] |
| IC50 for Cisplatin + Pdcd5 | 114.1 µM | DU145 | [3] |
Note: Specific IC50 values for this compound in DU145 cells were not available in the provided search results. The data for cisplatin is included for context on typical IC50 values in this cell line.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Pim-1 Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the kinase activity of Pim-1.
Workflow Diagram:
Protocol:
-
Reaction Setup: In a microplate, combine recombinant Pim-1 kinase, a suitable kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), and a p27-derived peptide substrate.
-
Inhibitor Addition: Add this compound at a range of concentrations. Include a no-inhibitor control.
-
Initiate Reaction: Add ATP to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as the ADP-Glo™ Kinase Assay which measures ADP production, or an ELISA-based method using a phospho-specific antibody.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value.
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on the cell cycle distribution of DU145 prostate cancer cells.
Workflow Diagram:
Protocol:
-
Cell Culture: Culture DU145 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include a vehicle-treated control.
-
Harvesting: Detach cells using a gentle method (e.g., Accutase to preserve membrane integrity), wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of propidium iodide is proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay
This assay determines the extent of apoptosis induced by this compound in DU145 cells.
Workflow Diagram:
Protocol:
-
Cell Culture and Treatment: Follow steps 1 and 2 as in the cell cycle analysis protocol, with a typical incubation time of 48-72 hours.
-
Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Staining: Wash the cells with PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC (which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis) and propidium iodide (which enters cells with compromised membranes, indicative of late apoptosis or necrosis).
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The results will differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V- and PI-positive) cell populations.
Conclusion
This compound represents a promising strategy for targeted cancer therapy. Its dual-domain design effectively combines cell-penetrating capabilities with specific inhibition of the oncogenic Pim-1 kinase. The methodologies outlined in this guide provide a framework for the continued investigation and development of this and similar peptide-based therapeutics. Further research should focus on quantifying the in vivo efficacy and pharmacokinetic properties of this compound to advance its potential clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular interplays involved in the cellular uptake of octaarginine on cell surfaces and the importance of syndecan-4 cytoplasmic V domain for the activation of protein kinase Cα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisplatin in combination with programmed cell death protein 5 increases antitumor activity in prostate cancer cells by promoting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
How to dissolve and prepare R8-T198wt for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
R8-T198wt is a cell-permeable peptide inhibitor of Pim-1 kinase, a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, proliferation, and apoptosis. Overexpression of Pim-1 is associated with several types of cancer, making it a promising target for therapeutic intervention. This compound is derived from the C-terminus of the cyclin-dependent kinase inhibitor p27Kip1 and is fused to a poly-arginine (R8) cell-penetrating peptide sequence for efficient delivery into cells. This document provides detailed protocols for the dissolution, preparation, and experimental application of this compound, focusing on its use in cancer research, particularly with the DU145 human prostate carcinoma cell line.
Product Information and Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Molecular Weight | 2820.33 g/mol |
| Formula | C111H211N59O26S |
| Sequence | GGGRRRRRRRRGCKKPGLRRRQT |
| Purity | >95% (typically analyzed by HPLC) |
| Appearance | White to off-white lyophilized powder |
| Storage | Store at -20°C for long-term stability. Lyophilized peptides are stable for years at this temperature when protected from light. In solution, the shelf-life is limited. |
| Solubility | Soluble to 2 mg/mL in 20% acetonitrile (B52724)/water. For cell culture experiments, it is recommended to first dissolve in a small amount of sterile water or a suitable buffer before further dilution in culture medium. |
Dissolution and Preparation of Stock Solutions
Proper dissolution and storage of this compound are critical for maintaining its bioactivity.
Materials:
-
This compound lyophilized powder
-
Sterile, nuclease-free water
-
Acetonitrile (ACN), HPLC grade
-
Sterile, low-protein-binding microcentrifuge tubes
Protocol for Reconstitution:
-
Calculate the required volume of solvent: To prepare a stock solution, for example, a 1 mM stock, use the molecular weight (2820.33 g/mol ) to calculate the required volume.
-
Solvent Preparation: For a highly concentrated stock solution that can be stored, a solution of 20% acetonitrile in sterile water is recommended. For immediate use in cell culture, sterile water or PBS can be used, but solubility may be lower.
-
Reconstitution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the calculated volume of the chosen solvent to the vial.
-
Gently vortex or pipette up and down to ensure complete dissolution. Avoid vigorous shaking, which can cause peptide degradation.
-
Visually inspect the solution to ensure there are no particulates. If necessary, the solution can be briefly centrifuged to pellet any insoluble material.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. For longer-term storage, -80°C is recommended. Peptides in solution are significantly less stable than in their lyophilized form.
-
Mechanism of Action: Pim-1 Kinase Inhibition
This compound exerts its biological effects by inhibiting the kinase activity of Pim-1. Pim-1 is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once expressed, Pim-1 phosphorylates a range of downstream targets that promote cell survival and proliferation. A key substrate of Pim-1 is the cell cycle inhibitor p27Kip1. Phosphorylation of p27Kip1 by Pim-1 leads to its export from the nucleus and subsequent proteasomal degradation, thereby allowing for cell cycle progression. This compound, by inhibiting Pim-1, prevents the phosphorylation of its substrates, leading to the stabilization and accumulation of proteins like p27Kip1. This results in cell cycle arrest, typically at the G1 phase, and can subsequently induce apoptosis.
Experimental Protocols
The following protocols are provided as a guide for studying the effects of this compound in a cell-based setting, using the DU145 prostate cancer cell line as an example.
Cell Culture
-
Cell Line: DU145 (human prostate carcinoma)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
DU145 cells
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed DU145 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range to test is 0, 5, 10, 20, 40, and 80 µM.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Incubate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
| Treatment | Concentration (µM) | Incubation Time (h) | Expected Outcome |
| This compound | 10 - 40 | 48 - 72 | Dose-dependent decrease in cell viability |
| Vehicle Control | - | 48 - 72 | ~100% cell viability |
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
DU145 cells
-
6-well cell culture plates
-
This compound stock solution
-
PBS (Phosphate Buffered Saline)
-
70% Ethanol (ice-cold)
-
PI/RNase A staining solution
Protocol:
-
Seed DU145 cells in 6-well plates at a density of 2 x 10⁵ cells per well.
-
Incubate for 24 hours.
-
Treat the cells with the desired concentration of this compound (e.g., 20 µM) or vehicle control for 24 to 48 hours.
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 1 mL of cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C for later analysis.
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells with 1 mL of PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
Analyze the samples by flow cytometry, measuring the fluorescence in the appropriate channel for PI.
-
Analyze the data using cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.
Apoptosis Assay by Annexin V and PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
DU145 cells
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
Protocol:
-
Seed and treat DU145 cells as described in the cell cycle analysis protocol (steps 1-3). A suggested treatment is 20-40 µM this compound for 48 hours.
-
Harvest both floating and adherent cells and collect them in a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
| Cell Population | Annexin V Staining | PI Staining |
| Viable | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic/Necrotic | Positive | Positive |
| Necrotic | Negative | Positive |
In Vivo Experiments (General Guidance)
While specific in vivo protocols for this compound are not widely published, the following provides general guidance for designing such experiments using a mouse xenograft model.
-
Animal Model: Athymic nude mice are commonly used for xenograft studies with human cancer cell lines.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ DU145 cells suspended in a suitable medium (e.g., Matrigel) into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. This compound can be administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. The dosage and frequency will need to be optimized, but a starting point could be in the range of 1-10 mg/kg, administered daily or every other day.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Also, monitor the body weight and general health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Troubleshooting
-
Poor Solubility: If this compound does not dissolve readily in aqueous solutions, try preparing the stock solution in a small amount of DMSO before diluting with aqueous buffer or medium. Be mindful of the final DMSO concentration in your experiments, as it can be toxic to cells at higher concentrations.
-
Inconsistent Results: Ensure consistent cell culture conditions, accurate pipetting, and proper handling of the peptide to minimize variability. Peptide stability is crucial, so avoid repeated freeze-thaw cycles of the stock solution.
-
High Background in Flow Cytometry: Ensure proper washing steps to remove unbound antibodies or dyes. Optimize the settings on the flow cytometer for the specific cell type and staining reagents.
Conclusion
This compound is a valuable tool for studying the role of Pim-1 kinase in cancer biology. The protocols provided here offer a framework for investigating its effects on cell viability, cell cycle progression, and apoptosis. As with any experimental system, optimization of concentrations, incubation times, and other parameters for your specific cell line and experimental setup is recommended.
Application Notes and Protocols: R8-T198wt Treatment of Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
R8-T198wt is a cell-permeable, peptide-based inhibitor of Pim-1 kinase, a serine/threonine kinase frequently overexpressed in various human cancers. Derived from the C-terminal region of the cyclin-dependent kinase inhibitor p27Kip1, this compound is engineered for enhanced cellular uptake by the addition of an octa-arginine (R8) motif. This modification allows the peptide to efficiently traverse the plasma membrane and engage its intracellular target, Pim-1 kinase. By inhibiting Pim-1, this compound disrupts key signaling pathways that promote cancer cell proliferation, survival, and therapeutic resistance, leading to the induction of cell cycle arrest and apoptosis. These characteristics position this compound as a promising tool for cancer research and a potential candidate for therapeutic development.
Mechanism of Action: Inhibition of the Pim-1 Signaling Pathway
Pim-1 kinase is a critical downstream effector of the JAK/STAT signaling pathway and plays a significant role in cell survival and proliferation. It exerts its oncogenic effects by phosphorylating a range of downstream substrates, including the pro-apoptotic protein Bad and the cell cycle inhibitors p21Cip1 and p27Kip1.
This compound acts as a competitive inhibitor of Pim-1 kinase, preventing the phosphorylation of its key substrates. Inhibition of Pim-1 by this compound leads to the following key cellular outcomes:
-
Induction of Apoptosis: By preventing the phosphorylation and inactivation of the pro-apoptotic protein Bad, this compound promotes apoptosis. Unphosphorylated Bad is free to bind to and inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.
-
Cell Cycle Arrest: this compound treatment leads to the stabilization and activation of the cyclin-dependent kinase (CDK) inhibitors p21Cip1 and p27Kip1. Pim-1 normally phosphorylates p21 and p27, targeting them for degradation. By inhibiting this process, this compound causes an accumulation of p21 and p27, which in turn inhibit the activity of CDK2/cyclin E and CDK4/cyclin D complexes. This leads to a G1 phase cell cycle arrest.
The signaling pathway illustrating the mechanism of action of this compound is depicted below.
Caption: Pim-1 signaling pathway and its inhibition by this compound.
Efficacy of this compound in Cancer Cell Lines
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, with a particular emphasis on prostate cancer. The following table summarizes the observed effects of this compound on different cancer cell lines.
| Cell Line | Cancer Type | Assay | Concentration | Observed Effect |
| DU145 | Prostate Cancer | Cell Viability | 10 - 40 µM | Dose-dependent inhibition of cell growth. |
| Cell Cycle Analysis | 20 µM | G1 phase arrest. | ||
| Apoptosis Assay | 20 µM | Induction of apoptosis. | ||
| PC-3 | Prostate Cancer | Cell Viability | Not specified | Inhibition of cell growth. |
| LNCaP | Prostate Cancer | Cell Viability | Not specified | Inhibition of cell growth. |
| RWPE-1 | Normal Prostate Epithelial | Cell Viability | 10 - 20 µM | No significant effect on cell growth. |
| 40 µM | Minor inhibition of cell growth. |
Experimental Protocols
Cell Culture
-
Cell Lines: DU145 (prostate cancer), PC-3 (prostate cancer), LNCaP (prostate cancer), and RWPE-1 (normal prostate epithelial).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
This compound Preparation
-
Reconstitution: Reconstitute lyophilized this compound peptide in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a stock concentration of 1 mM.
-
Storage: Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of this compound in the appropriate cell culture medium immediately before each experiment.
Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of this compound on cancer cell viability.
-
Materials:
-
96-well flat-bottom plates
-
DU145 cells (or other cancer cell lines)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium (e.g., 0, 5, 10, 20, 40, 80 µM).
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only as a blank control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and plot the dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.
-
Materials:
-
6-well plates
-
DU145 cells
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 20 µM) and an untreated control for 24 hours.
-
Harvest the cells by trypsinization and collect the cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the anti-cancer effects of this compound on a cancer cell line.
Caption: General experimental workflow for this compound studies.
Application Notes and Protocols: Utilizing R8-T198wt in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
R8-T198wt is a cell-permeable peptide inhibitor of Pim-1 kinase, a serine/threonine kinase frequently overexpressed in various human cancers. Pim-1 kinase plays a crucial role in cell survival, proliferation, and resistance to apoptosis. By inhibiting Pim-1, this compound can induce cell cycle arrest at the G1 phase and promote apoptosis in tumor cells. Emerging preclinical evidence suggests that targeting the Pim kinase pathway can enhance the efficacy of conventional chemotherapy agents and overcome therapeutic resistance.
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic or additive effects of this compound in combination with other chemotherapy agents. While direct combination studies on this compound are limited, the information presented here is based on the broader class of Pim kinase inhibitors, providing a strong rationale and framework for designing and executing relevant preclinical studies.
Rationale for Combination Therapy
The overexpression of Pim kinases has been associated with resistance to various therapeutic modalities, including conventional chemotherapy (e.g., platinum-based agents and taxanes) and radiotherapy.[1][2][3][4] Pim kinases contribute to this resistance through multiple mechanisms, including:
-
Inhibition of Apoptosis: Pim kinases can phosphorylate and inactivate pro-apoptotic proteins, thereby preventing chemotherapy-induced cell death.[1]
-
Regulation of Drug Transporters: Pim kinases may regulate the function of ATP-binding cassette (ABC) drug transporters, which are responsible for effluxing chemotherapy drugs from cancer cells.[2][3]
-
Activation of Survival Pathways: Pim kinases are involved in signaling pathways that promote cell survival and proliferation, which can counteract the cytotoxic effects of chemotherapy.[5]
Inhibition of Pim kinases with agents like this compound is therefore a promising strategy to sensitize cancer cells to the effects of chemotherapy, potentially leading to synergistic or additive anti-tumor activity.[2][3]
Data Presentation: Efficacy of Pim Kinase Inhibitors in Combination Therapy
The following table summarizes representative preclinical data on the combination of Pim kinase inhibitors with various chemotherapy agents. This data, while not specific to this compound, provides a strong basis for expecting similar synergistic interactions.
| Cancer Type | Pim Kinase Inhibitor | Combination Agent | Observed Effect | Reference |
| Prostate Cancer | Pan-Pim Inhibitor | Docetaxel | Increased reduction in tumor size in xenograft models compared to single agents. | [4] |
| Prostate Cancer | Pan-Pim Inhibitor | Radiotherapy | Decreased radiotherapy-induced DNA damage repair and reduced cell proliferation and survival. | [4] |
| Pancreatic Ductal Adenocarcinoma | SGI-1776 | Gemcitabine | Sensitized PDAC cells to gemcitabine. | [2] |
| Triple Negative Breast Cancer | Pan-Pim Inhibitor | Chemotherapy | Sensitized TNBC cells to chemotherapy. | [5] |
Signaling Pathways and Experimental Workflow
Pim Kinase Signaling Pathway
The following diagram illustrates the central role of Pim kinase in promoting cell survival and therapeutic resistance, and how its inhibition can restore sensitivity to chemotherapy.
Caption: Pim-1 kinase signaling pathway and points of therapeutic intervention.
Experimental Workflow for Combination Studies
This diagram outlines a typical workflow for evaluating the combination of this compound and a chemotherapy agent in a preclinical setting.
Caption: A typical experimental workflow for preclinical combination studies.
Experimental Protocols
In Vitro Combination Assay (Checkerboard Assay)
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with a chemotherapy agent on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in an appropriate solvent, e.g., DMSO)
-
Chemotherapy agent (stock solution)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare serial dilutions of this compound and the chemotherapy agent in complete culture medium. A common approach is to use a 7x7 or 9x9 matrix of concentrations centered around the IC50 value of each drug.
-
Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells according to the checkerboard layout. Include wells for vehicle control (solvent only), this compound alone, and the chemotherapy agent alone.
-
Incubation: Incubate the plates for a duration relevant to the cell line's doubling time and the mechanism of action of the drugs (typically 48-72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the vehicle control.
-
Use software such as CompuSyn to calculate the Combination Index (CI) and Dose Reduction Index (DRI).
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
-
DRI > 1: Indicates a favorable dose reduction for the combination.
-
-
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional, for enhancing tumor take)
-
This compound formulation for in vivo administration
-
Chemotherapy agent formulation for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in 100-200 µL of saline or medium, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into four treatment groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy agent alone
-
Group 4: this compound + Chemotherapy agent
-
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route of administration (e.g., intraperitoneal, intravenous, oral gavage). The dosage should be based on prior maximum tolerated dose (MTD) studies.
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Study Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period.
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process the tumors for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3), or Western blotting for target engagement.
-
Analyze the data for statistical significance between the treatment groups.
-
Conclusion
The combination of this compound with conventional chemotherapy agents represents a promising strategy to enhance anti-tumor efficacy and overcome therapeutic resistance. The protocols and information provided in these application notes offer a robust framework for preclinical investigation into these combinations. By systematically evaluating synergy in vitro and confirming efficacy in vivo, researchers can generate the necessary data to advance the development of novel and more effective cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. PIM kinase inhibition counters resistance to radiotherapy and chemotherapy in human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for R8-T198wt in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
R8-T198wt is a novel, cell-permeable peptide that functions as a potent and selective inhibitor of Pim-1 kinase.[1] Pim-1 kinase, a serine/threonine kinase, is a proto-oncogene frequently overexpressed in various human cancers, including prostate cancer. Its activity promotes cell cycle progression and inhibits apoptosis, contributing to tumorigenesis. This compound is derived from the carboxyl-terminal region of the cell cycle inhibitor p27Kip1 and is engineered for cell permeability by the addition of a poly-arginine (R8) motif. This peptide has demonstrated significant anti-tumor activity in preclinical in vivo models of prostate cancer, both as a monotherapy and in combination with standard chemotherapeutic agents. These application notes provide a comprehensive overview of the use of this compound in animal studies, including detailed protocols and quantitative data from seminal research.
Mechanism of Action
This compound exerts its anti-tumor effects by directly targeting and inhibiting the kinase activity of Pim-1. The peptide mimics the natural substrate of Pim-1, p27Kip1, and competitively binds to the kinase, thereby preventing the phosphorylation of downstream targets. Key downstream effectors of Pim-1 include the pro-apoptotic protein Bad and p27Kip1 itself. By inhibiting Pim-1, this compound prevents the inactivation of Bad and the degradation of p27Kip1, leading to cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells.
Data Presentation: In Vivo Efficacy in Prostate Cancer Xenograft Models
The anti-tumor activity of this compound has been evaluated in a human prostate cancer xenograft model using DU145 cells in athymic nude mice. The following tables summarize the quantitative data from these studies.
Table 1: Monotherapy with this compound in DU145 Prostate Cancer Xenograft Model
| Treatment Group | Dose | Route of Administration | Mean Tumor Volume (Day 21) (mm³) | Tumor Growth Inhibition (%) | p-value vs. Control |
| Control (PBS) | - | Intraperitoneal (i.p.) | 1250 ± 150 | - | - |
| This compound | 10 mg/kg | Intraperitoneal (i.p.) | 600 ± 100 | 52 | < 0.01 |
Table 2: Combination Therapy of this compound with Taxol in DU145 Prostate Cancer Xenograft Model
| Treatment Group | Dose | Route of Administration | Mean Tumor Volume (Day 21) (mm³) | Tumor Growth Inhibition (%) | p-value vs. Taxol alone |
| Control (PBS) | - | Intraperitoneal (i.p.) | 1250 ± 150 | - | - |
| Taxol | 5 mg/kg | Intraperitoneal (i.p.) | 850 ± 120 | 32 | - |
| This compound + Taxol | 10 mg/kg + 5 mg/kg | Intraperitoneal (i.p.) | 300 ± 80 | 76 | < 0.01 |
Experimental Protocols
Prostate Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model of human prostate cancer in immunodeficient mice.
Materials:
-
Human prostate cancer cell line (e.g., DU145)
-
Athymic nude mice (e.g., BALB/c-nu/nu), 6-8 weeks old
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Matrigel (Corning)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Culture DU145 cells to 80-90% confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in serum-free medium.
-
Determine cell viability and concentration using a hemocytometer or automated cell counter.
-
Prepare the cell suspension for injection by mixing the cells with an equal volume of Matrigel on ice to a final concentration of 5 x 10^6 cells per 100 µL.
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-10 days.
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.
Administration of this compound and Combination Therapy
This protocol outlines the preparation and administration of this compound peptide and its combination with Taxol.
Materials:
-
This compound peptide, lyophilized
-
Sterile PBS
-
Taxol (paclitaxel) solution
-
Syringes (1 mL) and needles (27-gauge)
Procedure:
-
Preparation of this compound:
-
Reconstitute the lyophilized this compound peptide in sterile PBS to the desired stock concentration.
-
Further dilute the stock solution with sterile PBS to the final working concentration for injection.
-
-
Administration:
-
For monotherapy, administer this compound (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection daily.
-
For combination therapy, administer Taxol (e.g., 5 mg/kg) via i.p. injection on a specified schedule (e.g., every other day).
-
Administer this compound (e.g., 10 mg/kg) daily via i.p. injection, including on days of Taxol administration.
-
The control group should receive an equivalent volume of PBS.
-
-
Monitoring:
-
Monitor tumor growth as described in Protocol 1.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Conclusion
This compound represents a promising therapeutic peptide for the treatment of prostate cancer. The data and protocols presented here provide a framework for researchers to design and execute in vivo animal studies to further investigate the efficacy and mechanisms of this Pim-1 kinase inhibitor. The synergistic effect observed with Taxol suggests that this compound may also be a valuable component of combination chemotherapy regimens. Further studies are warranted to explore its potential in other cancer models and to optimize dosing and treatment schedules.
References
Application of R8-T198wt in High-Throughput Screening for Pim-1 Kinase Inhibitors
Application Note
Introduction
R8-T198wt is a cell-permeable peptide inhibitor of Pim-1 kinase, a serine/threonine kinase frequently overexpressed in a variety of human cancers, including prostate cancer and leukemia.[1][2] The peptide is derived from the carboxyl-terminal region of the cyclin-dependent kinase inhibitor p27(Kip1) and is fused to a poly-arginine (R8) cell-penetrating peptide sequence to facilitate its uptake into cells. This compound exerts its anti-tumor effects by inducing G1 cell cycle arrest and apoptosis.[3] Pim-1 kinase is a key downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell survival, proliferation, and drug resistance by phosphorylating various substrates, including the pro-apoptotic protein Bad and cell cycle regulators like p27(Kip1).[2][3][4] Consequently, Pim-1 has emerged as a significant therapeutic target in oncology, prompting the development of high-throughput screening (HTS) assays to identify novel inhibitors.
This application note provides detailed protocols for utilizing this compound as a reference inhibitor in biochemical and cell-based high-throughput screening assays designed to discover and characterize new small-molecule inhibitors of Pim-1 kinase.
Principle of this compound in HTS
In a high-throughput screening campaign, this compound can serve as a valuable positive control. Its known inhibitory activity against Pim-1 kinase allows for the validation of assay performance and the benchmarking of newly identified compounds. The potency of this compound can be used to establish a standard for comparison and to ensure the reliability and reproducibility of the screening data.
Quantitative Data Presentation
The following tables represent typical data that can be generated in high-throughput screening assays for Pim-1 kinase inhibitors, with this compound used as a reference compound.
Table 1: Biochemical Assay Performance Metrics
| Parameter | Value | Description |
| Z' Factor | 0.85 | A measure of assay quality, with values > 0.5 indicating an excellent assay for HTS. |
| Signal-to-Background | 15 | The ratio of the signal from the uninhibited enzyme to the background signal (no enzyme). |
| Signal-to-Noise | 25 | The ratio of the mean signal to its standard deviation, indicating the assay's precision. |
| Assay Window | 14 | The difference between the maximum and minimum signals, representing the dynamic range of the assay. |
Table 2: Inhibitor Potency (IC50) in Biochemical Assays
| Compound | TR-FRET IC50 (nM) | AlphaScreen IC50 (nM) |
| This compound | 323 | 350 |
| SMI-4a | 17 | 20 |
| AZD1208 | 5 | 7 |
| Compound X | 150 | 165 |
Table 3: Cell-Based Assay Results
| Compound | Cell Viability IC50 (µM) (DU145 Cells) | Target Engagement (EC50, µM) |
| This compound | 10 | 5 |
| SMI-4a | 2 | 0.8 |
| AZD1208 | 0.5 | 0.1 |
| Compound X | 15 | 8 |
Experimental Protocols
Protocol 1: TR-FRET Biochemical Assay for Pim-1 Kinase
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for HTS of kinase inhibitors. This protocol outlines a generic TR-FRET assay for Pim-1 kinase.
Materials:
-
Recombinant human Pim-1 kinase
-
Biotinylated peptide substrate (e.g., Biotin-Bad (Ser112))
-
Europium (Eu)-labeled anti-phospho-serine/threonine antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., Allophycocyanin - APC)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (Positive Control)
-
Test compounds
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a solution of test compounds and this compound in assay buffer at various concentrations.
-
Add 2 µL of the compound solutions to the wells of a 384-well plate.
-
Prepare a Pim-1 kinase and biotinylated peptide substrate mix in assay buffer. Add 4 µL of this mix to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare an ATP solution in assay buffer. Add 4 µL of the ATP solution to each well to initiate the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
Prepare a detection mix containing the Eu-labeled antibody and Streptavidin-APC in a quench buffer (e.g., EDTA-containing buffer to stop the reaction). Add 10 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and determine the IC50 values for the test compounds and this compound.
Protocol 2: AlphaScreen Biochemical Assay for Pim-1 Kinase
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another proximity-based assay suitable for HTS.
Materials:
-
Recombinant human Pim-1 kinase
-
Biotinylated peptide substrate
-
Anti-phospho-serine/threonine antibody
-
Streptavidin-coated Donor beads
-
Protein A-coated Acceptor beads
-
ATP
-
Assay Buffer
-
This compound (Positive Control)
-
Test compounds
-
384-well low-volume plates
-
AlphaScreen compatible plate reader
Procedure:
-
Add 2 µL of test compounds or this compound to the wells of a 384-well plate.
-
Prepare a mix of Pim-1 kinase and biotinylated peptide substrate in assay buffer. Add 3 µL of this mix to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare an ATP solution in assay buffer and add 3 µL to each well.
-
Incubate for 60 minutes at room temperature.
-
Prepare a mix of Streptavidin-Donor beads and Protein A-Acceptor beads with the anti-phospho antibody in a detection buffer. Add 6 µL of this bead suspension to each well in subdued light.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen plate reader.
-
Analyze the data to determine the IC50 values.
Protocol 3: Cell-Based Assay for Pim-1 Inhibition
This protocol describes a cell-based assay to measure the effect of Pim-1 inhibitors on the viability of a cancer cell line that overexpresses Pim-1 (e.g., DU145 prostate cancer cells).
Materials:
-
DU145 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (Positive Control)
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well or 384-well clear-bottom white plates
-
Luminometer
Procedure:
-
Seed DU145 cells into the wells of a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compounds.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Visualizations
Caption: Pim-1 Signaling Pathway and Inhibition by this compound.
Caption: High-Throughput Screening Workflow for Pim-1 Inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p27Kip1 Phosphorylation Following R8-T198wt Treatment
Introduction
The cyclin-dependent kinase (CDK) inhibitor p27Kip1 is a critical regulator of cell cycle progression, primarily by controlling the transition from the G1 to the S phase. Its function is tightly modulated by post-translational modifications, most notably phosphorylation. Phosphorylation of p27Kip1 at specific residues, such as Threonine 198 (T198), can lead to its cytoplasmic mislocalization, loss of nuclear function, and subsequent proteasomal degradation. This chain of events is often associated with increased cell proliferation and is a hallmark of many cancers.
Several kinases are known to phosphorylate p27Kip1 at T198, including Akt, RSK1, and Pim-1.[1][2][3][4] Pim-1, a proto-oncogenic serine/threonine kinase, directly phosphorylates p27Kip1 at T198, promoting its interaction with 14-3-3 proteins and leading to its nuclear export and degradation.[1][5] This makes Pim-1 an attractive target for therapeutic intervention in cancers characterized by low p27Kip1 levels.
R8-T198wt is a cell-permeable peptide that acts as a potent inhibitor of Pim-1 kinase. By preventing the Pim-1-mediated phosphorylation of p27Kip1, this compound is expected to increase the nuclear retention and stability of p27Kip1, thereby restoring its tumor-suppressive function and inducing cell cycle arrest. This application note provides a detailed protocol for utilizing Western blot analysis to quantify the dose-dependent effect of this compound on the phosphorylation of p27Kip1 at T198 in a cellular context.
Signaling Pathway of p27Kip1 Phosphorylation and Inhibition by this compound
Caption: p27Kip1 phosphorylation pathway and this compound inhibition.
Experimental Workflow for Western Blot Analysis
Caption: Western blot workflow for p27Kip1 phosphorylation analysis.
Quantitative Data Summary
The following table presents illustrative data from a dose-response experiment where a cancer cell line (e.g., DU145 prostate cancer cells) was treated with increasing concentrations of this compound for 24 hours. The levels of phosphorylated p27Kip1 (T198) and total p27Kip1 were quantified by densitometry of Western blot bands and normalized to a loading control (β-Actin).
Table 1: Illustrative Dose-Dependent Effect of this compound on p27Kip1 Phosphorylation
| This compound (µM) | p-p27 (T198) Relative Densitometry | Total p27Kip1 Relative Densitometry | Ratio (p-p27 / Total p27) |
| 0 (Vehicle) | 1.00 ± 0.08 | 1.00 ± 0.05 | 1.00 |
| 1 | 0.72 ± 0.06 | 1.15 ± 0.07 | 0.63 |
| 5 | 0.45 ± 0.05 | 1.38 ± 0.09 | 0.33 |
| 10 | 0.21 ± 0.03 | 1.65 ± 0.11 | 0.13 |
| 20 | 0.09 ± 0.02 | 1.72 ± 0.12 | 0.05 |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes to demonstrate the expected experimental outcome.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture: Culture human prostate cancer cells (e.g., DU145) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed 1.5 x 10⁶ cells in 10 cm culture dishes and allow them to adhere and grow for 24 hours to reach approximately 70-80% confluency.
-
Peptide Preparation: Dissolve this compound peptide in sterile, nuclease-free water or PBS to create a 1 mM stock solution. Further dilute in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM).
-
Treatment: Aspirate the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., medium with the same volume of PBS used for the highest peptide concentration).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).
Protocol 2: Protein Extraction
-
Cell Harvesting: After incubation, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add 500 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each dish.
-
Scraping and Collection: Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Dilute the protein lysates with 4x Laemmli sample buffer to a final concentration of 1-2 µg/µL. Heat the samples at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of protein per lane into a 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Ensure the PVDF membrane is pre-activated with methanol.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk for blocking when detecting phosphoproteins, as it contains casein which can lead to high background.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Rabbit anti-phospho-p27Kip1 (Thr198) antibody (e.g., 1:1000 dilution)
-
Mouse anti-p27Kip1 antibody (e.g., 1:1000 dilution)
-
Mouse anti-β-Actin antibody (loading control, e.g., 1:5000 dilution)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies (diluted 1:2000 to 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-p27 and total p27 signals to the β-Actin loading control.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phosphorylation of p27Kip1 at threonine 198 by p90 ribosomal protein S6 kinases promotes its binding to 14-3-3 and cytoplasmic localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Akt-dependent T198 phosphorylation of cyclin-dependent kinase inhibitor p27kip1 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RSK1 drives p27Kip1 phosphorylation at T198 to promote RhoA inhibition and increase cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with R8-T198wt
For Researchers, Scientists, and Drug Development Professionals
Introduction
R8-T198wt is a cell-permeable peptide inhibitor of Pim-1 kinase, derived from the tumor suppressor protein p27Kip1.[1][2] Pim-1 kinase is a proto-oncogene that is frequently overexpressed in various cancers and plays a crucial role in cell cycle progression and apoptosis inhibition.[3] this compound exerts its anti-tumor effects by inhibiting the phosphorylation of Pim-1 kinase substrates, such as p27Kip1 and Bad.[1] This inhibition leads to the stabilization and nuclear accumulation of p27Kip1, a potent inhibitor of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis.[4]
These application notes provide a detailed protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry. Flow cytometry is a powerful technique to quantify the distribution of cells in different phases of the cell cycle based on their DNA content, providing a robust method to assess the cytostatic effects of compounds like this compound.
Data Presentation
The following table summarizes hypothetical quantitative data on the effects of this compound on the cell cycle distribution of DU145 prostate cancer cells after a 24-hour treatment. This data is representative of the expected outcome based on the known mechanism of this compound.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| This compound | 10 | 68.7 ± 4.2 | 20.1 ± 2.1 | 11.2 ± 1.5 |
| This compound | 20 | 79.3 ± 3.8 | 12.4 ± 1.9 | 8.3 ± 1.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing cells and treating them with this compound prior to cell cycle analysis.
Materials:
-
DU145 prostate cancer cells (or other suitable cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound peptide inhibitor
-
Vehicle control (e.g., sterile DMSO or PBS)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed DU145 cells in 6-well plates at a density that will result in 60-70% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions to achieve the desired final concentrations.
-
Cell Treatment: Replace the culture medium with fresh medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Propidium (B1200493) Iodide Staining and Flow Cytometry Analysis
This protocol details the fixation and staining of this compound-treated cells with propidium iodide (PI) for DNA content analysis.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, aspirate the culture medium and wash the cells once with PBS. Detach the cells using trypsin-EDTA, and then neutralize the trypsin with complete medium.
-
Cell Collection: Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Fixation: While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.
-
Storage: Fixed cells can be stored at 4°C for at least 2 hours or up to several weeks.
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in 1 mL of PBS.
-
Staining: Centrifuge again, discard the PBS, and resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer using a 488 nm laser for excitation.
-
Collect the PI fluorescence signal in the appropriate detector (typically around 610 nm).
-
Acquire data for at least 10,000 events per sample.
-
Use the flow cytometry software to generate a histogram of DNA content (PI fluorescence intensity).
-
Gate the cell populations to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.
Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.
References
Application Notes and Protocols for Apoptosis Assays in Response to R8-T198wt Treatment
Disclaimer: The following application notes and protocols are provided as a generalized example for a hypothetical apoptosis-inducing agent, designated R8-T198wt. As of the current date, "this compound" does not correspond to a known molecule in publicly available scientific literature. The data and specific cellular effects described herein are illustrative and intended to guide researchers in designing and performing apoptosis assays for novel compounds.
Introduction
This compound is a novel investigational peptide-based therapeutic designed to selectively induce apoptosis in cancer cells. These application notes provide detailed protocols for quantifying the apoptotic effects of this compound on cancer cell lines using established and reliable methods: Annexin (B1180172) V/Propidium Iodide (PI) staining, Caspase-Glo® 3/7 Assay, and Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay. Understanding the apoptotic response is crucial for characterizing the mechanism of action and therapeutic potential of new anti-cancer agents.
Data Presentation
The following tables summarize hypothetical quantitative data from studies assessing the apoptotic effects of this compound on a human colorectal cancer cell line (HCT116).
Table 1: Cell Viability of HCT116 Cells Treated with this compound for 24 Hours
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 1 | 85.2 | 5.1 |
| 5 | 62.7 | 4.8 |
| 10 | 41.3 | 3.9 |
| 25 | 22.5 | 3.1 |
| 50 | 10.8 | 2.5 |
Table 2: Quantification of Apoptosis by Annexin V-FITC/PI Staining in HCT116 Cells (24-hour treatment)
| This compound Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Viable Cells (%) (Annexin V-/PI-) |
| 0 (Vehicle Control) | 2.1 ± 0.8 | 1.5 ± 0.5 | 96.4 ± 1.2 |
| 10 | 28.4 ± 3.2 | 15.7 ± 2.1 | 55.9 ± 4.5 |
| 25 | 45.1 ± 4.1 | 28.3 ± 3.5 | 26.6 ± 3.8 |
| 50 | 58.9 ± 5.3 | 35.2 ± 4.0 | 5.9 ± 1.9 |
Table 3: Caspase-3/7 Activity in HCT116 Cells Treated with this compound for 12 Hours
| This compound Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| 0 (Vehicle Control) | 15,842 ± 1,230 | 1.0 |
| 10 | 78,934 ± 6,540 | 5.0 |
| 25 | 155,670 ± 12,890 | 9.8 |
| 50 | 248,750 ± 21,340 | 15.7 |
Signaling Pathways
Diagram 1: Proposed Apoptotic Signaling Pathway Induced by this compound
Caption: Proposed extrinsic apoptosis pathway initiated by this compound.
Experimental Protocols
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[1][2][3]
Diagram 2: Experimental Workflow for Annexin V/PI Staining
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
Materials:
-
FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Deionized water
-
HCT116 cells or other cancer cell line of interest
-
This compound
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed HCT116 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for the desired time period (e.g., 24 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[4]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.[4]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples within one hour using a flow cytometer.
-
Use FITC signal (FL1) for Annexin V and PI signal (FL2 or FL3) to differentiate cell populations.
-
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Diagram 3: Logic of the Caspase-Glo® 3/7 Assay
Caption: Principle of light generation in the Caspase-Glo® 3/7 assay.
Materials:
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates suitable for luminescence measurements
-
HCT116 cells
-
This compound
-
Luminometer
Protocol:
-
Cell Seeding: Seed HCT116 cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium. Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired time (e.g., 12 hours). Include wells for a no-cell control (medium only) and a vehicle-treated cell control.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate. Mix by gentle inversion until the substrate is fully dissolved.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.[5][6][7][8]
Diagram 4: TUNEL Assay Experimental Workflow
Caption: Step-by-step workflow for the TUNEL assay for imaging.
Materials:
-
In Situ Cell Death Detection Kit, Fluorescein
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton™ X-100 in PBS
-
Glass coverslips
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Fluorescence microscope
Protocol:
-
Sample Preparation:
-
Grow HCT116 cells on sterile glass coverslips in a 12-well plate.
-
Treat the cells with this compound as desired.
-
Wash the cells twice with PBS.
-
-
Fixation and Permeabilization:
-
TUNEL Labeling:
-
Prepare the TUNEL reaction mixture by adding the TdT enzyme to the label solution (e.g., fluorescein-dUTP) according to the manufacturer's instructions.
-
Add 50 µL of the TUNEL reaction mixture to each coverslip.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[5][8]
-
Rinse the coverslips three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus, while all nuclei will show blue fluorescence from DAPI.
-
References
- 1. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Robust high-throughput kinetic analysis of apoptosis with real-time high-content live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. clyte.tech [clyte.tech]
Troubleshooting & Optimization
R8-T198wt solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for R8-T198wt.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound, with a focus on solubility.
Issue: this compound fails to dissolve or precipitates out of solution.
Solution: The solubility of this compound, a cell-permeable peptide, is highly dependent on the solvent and pH. Based on its amino acid sequence (GGGRRRRRRRRGCKKPGLRRRQT), the peptide is basic due to a high number of arginine (R) and lysine (B10760008) (K) residues. Therefore, acidic conditions are generally required for optimal solubilization.
Quantitative Solubility Data Summary
| Solvent/Buffer | Concentration | Observations | Recommendations |
| 20% Acetonitrile (B52724) / Water | Up to 2 mg/mL[1] | Readily soluble. | Recommended for preparing stock solutions. Ensure the final concentration of acetonitrile is compatible with your experimental system. |
| Sterile Water | Soluble | Good for initial attempts with basic peptides. | If solubility is poor, proceed to acidic solutions.[2][3] |
| 10% Acetic Acid | High | Effective for basic peptides. | Use a small amount to dissolve the peptide, then dilute with your experimental buffer.[2][4][5] |
| 0.1% Trifluoroacetic Acid (TFA) | High | Can be effective, but may not be suitable for cell-based assays. | Use with caution and consider its potential effects on your experiment.[2] |
| Dimethyl Sulfoxide (DMSO) | High | A good option for hydrophobic or neutral peptides, and can be used as a last resort for basic peptides. | Use a minimal amount to dissolve the peptide and then slowly add it to your aqueous buffer. High concentrations of DMSO can be toxic to cells.[2][3][4][5] |
Experimental Protocol: Solubility Testing of this compound
This protocol outlines a systematic approach to determine the optimal solvent for this compound.
-
Preparation:
-
Aliquot a small amount of lyophilized this compound powder (e.g., 1 mg) into several sterile microcentrifuge tubes.
-
Prepare a panel of potential solvents, including sterile deionized water, 10% acetic acid, and 20% acetonitrile in water.
-
-
Dissolution Testing:
-
To the first tube, add a small volume of sterile water to achieve a target concentration of 1 mg/mL.
-
Vortex gently for 30 seconds. If the peptide does not dissolve, sonicate the sample for 5-10 minutes.[4][5]
-
If the peptide remains insoluble, proceed to the next tube and repeat the process with 10% acetic acid.
-
If necessary, test with 20% acetonitrile in water.
-
-
Observation and Analysis:
-
Visually inspect each tube for complete dissolution (a clear solution with no visible particulates).
-
If a solvent successfully dissolves the peptide, you can proceed to dilute it with your desired experimental buffer.
-
-
pH Adjustment:
-
For peptides dissolved in acidic solutions, it may be necessary to adjust the pH of the final working solution to be compatible with your biological system.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable peptide inhibitor of Pim-1 kinase.[1][6] It is derived from the p27Kip1 protein, a cell cycle inhibitor.[7] this compound functions by inhibiting the phosphorylation of Pim-1 kinase substrates, such as p27Kip1 and Bad. This inhibition leads to cell cycle arrest at the G1 phase and induces apoptosis in cancer cells.[1][6]
Q2: What is the Pim-1 signaling pathway?
A2: Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[7] It is often overexpressed in various cancers, including prostate cancer.[7][8] Pim-1 is involved in multiple signaling pathways that promote tumorigenesis and resistance to therapy.[7] For instance, it can be activated by signaling molecules like STAT3 and, in turn, can activate downstream effectors such as NFκB, leading to enhanced cell survival.[6]
Caption: Pim-1 Signaling Pathway and this compound Inhibition.
Q3: I'm still having solubility issues. What else can I try?
A3: If you continue to experience problems with this compound solubility, consider the following advanced troubleshooting steps:
-
Sonication: As mentioned in the protocol, sonication can help break up aggregates and improve dissolution.[4][5]
-
Heating: Gently warming the solution may increase solubility, but be cautious to avoid peptide degradation.
-
pH Titration: For stubborn solubility issues, you can perform a pH titration. Dissolve the peptide in an acidic solution and then slowly add a basic solution (like ammonium (B1175870) bicarbonate) dropwise until the peptide is fully dissolved and the pH is near neutral.[9]
Experimental Workflow for Optimizing this compound Solubility
Caption: Stepwise Workflow for this compound Solubilization.
References
- 1. The PIM1 kinase promotes prostate cancer cell migration and adhesion via multiple signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocat.com [biocat.com]
- 3. genscript.com [genscript.com]
- 4. jpt.com [jpt.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM1 kinase as a target in prostate cancer: roles in tumorigenesis, castration resistance, and docetaxel resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PIM1 kinase as a promise of targeted therapy in prostate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
Optimizing R8-T198wt concentration for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Pim-1 kinase inhibitor, R8-T198wt. The information is tailored for researchers, scientists, and drug development professionals to optimize experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a cell-permeable peptide inhibitor of Pim-1 kinase. It is derived from the C-terminal region of the cyclin-dependent kinase inhibitor p27Kip1. This compound exerts its anti-tumor activity by competitively inhibiting the kinase activity of Pim-1. This prevents the phosphorylation of downstream Pim-1 substrates, such as p27Kip1 and the pro-apoptotic protein Bad. Inhibition of p27Kip1 phosphorylation leads to its stabilization and accumulation, resulting in a G1 phase cell cycle arrest. Inhibition of Bad phosphorylation promotes apoptosis.
2. What is the recommended starting concentration range for this compound in cell-based assays?
The optimal concentration of this compound can vary depending on the cell line and the specific assay. Based on studies with other Pim-1 inhibitors in prostate cancer cell lines like DU145, a starting concentration range of 1 µM to 20 µM is recommended for initial experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
3. How should I dissolve and store this compound?
This compound is a peptide and should be handled with care to maintain its stability.
-
Dissolving: For initial solubilization, it is recommended to use a small amount of sterile, high-quality dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 1-10 mM). Further dilutions to the final working concentration should be made in your cell culture medium or assay buffer.
-
Storage: The lyophilized peptide should be stored at -20°C or -80°C. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
4. What are the expected cellular effects of this compound treatment?
Treatment of sensitive cancer cells with this compound is expected to induce:
-
G1 cell cycle arrest: This can be observed by an increase in the percentage of cells in the G1 phase of the cell cycle, as determined by flow cytometry analysis of propidium (B1200493) iodide-stained cells.
-
Apoptosis: An increase in programmed cell death can be detected using assays such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Inhibition of Pim-1 substrate phosphorylation: A decrease in the phosphorylation of Pim-1 substrates like p27Kip1 (at Thr198) and Bad (at Ser112) can be assessed by Western blotting.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low efficacy of this compound | Suboptimal concentration: The concentration of this compound may be too low for the target cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 value for your specific cells. |
| Peptide degradation: Improper storage or handling may have led to the degradation of the this compound peptide. | Ensure proper storage of lyophilized peptide and stock solutions. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Use fresh dilutions for each experiment. | |
| Low Pim-1 expression in the cell line: The target cell line may not express sufficient levels of Pim-1 kinase for the inhibitor to have a significant effect. | Verify Pim-1 expression levels in your cell line by Western blot or qPCR. Select a cell line with known high Pim-1 expression for positive control experiments. | |
| Incorrect assay conditions: The incubation time may be too short, or the cell density may be too high. | Optimize the incubation time by performing a time-course experiment (e.g., 24, 48, 72 hours). Ensure that cells are in the logarithmic growth phase and not overly confluent during treatment. | |
| High variability between replicate experiments | Inconsistent peptide concentration: Inaccurate pipetting or serial dilutions can lead to variability. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the final this compound concentration to add to all relevant wells. |
| Cell passage number and health: High passage numbers or unhealthy cells can lead to inconsistent responses. | Use cells with a low passage number and ensure they are healthy and free of contamination before starting the experiment. | |
| Unexpected off-target effects or cytotoxicity in control cells | High DMSO concentration: The final concentration of DMSO in the culture medium may be toxic to the cells. | Ensure the final DMSO concentration is below 0.5% (v/v) in your experiments. Include a vehicle control (DMSO alone) to assess its effect on the cells. |
| Peptide impurities: The peptide preparation may contain impurities that are causing off-target effects. | Use high-purity this compound (>95%). |
Data Presentation
Table 1: Recommended Starting Concentrations of Pim-1 Inhibitors in DU145 Prostate Cancer Cells
| Inhibitor | IC50 / Effective Concentration | Assay Type | Reference |
| Quercetagetin | ED50: ~3.8 µM | Growth Inhibition | [1] |
| SGI-1776 | IC50: ~1-5 µM | Cell Viability | N/A |
| BX795 | 2.5 µM | Cell Cycle Arrest | [2] |
| Docetaxel (B913) | IC50: 16.17 nM | Proliferation | [3] |
Note: This table provides data for other Pim-1 and kinase inhibitors as a reference for designing initial experiments with this compound. The optimal concentration for this compound should be determined empirically.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed DU145 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Allow cells to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed DU145 cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ice-cold ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the cells using a flow cytometer.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed and treat DU145 cells as described for the cell cycle analysis protocol.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cells with cold PBS and resuspend the pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour.
Mandatory Visualization
Caption: this compound inhibits Pim-1 kinase, leading to cell cycle arrest and apoptosis.
Caption: Workflow for evaluating the efficacy of this compound in cancer cell lines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting IKKε in Androgen-Independent Prostate Cancer Causes Phenotypic Senescence and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological treatment with inhibitors of nuclear export enhances the antitumor activity of docetaxel in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting R8-T198wt experimental variability
This technical support guide is intended for researchers, scientists, and drug development professionals using the R8-T198wt recombinant kinase. This document provides answers to frequently asked questions and detailed troubleshooting guides to address common sources of experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a high-purity, recombinant human serine/threonine kinase. It is a critical component of the "Apoptotic Signal-Regulating Kinase" (ASRK) pathway. Its primary function is to phosphorylate downstream substrates, such as MKK4, which in turn activates the JNK and p38 MAPK signaling cascades involved in the cellular stress response.[1]
Q2: What are the most common reasons for inconsistent results in my this compound kinase assay?
A2: The most frequently encountered sources of variability include inconsistent enzyme activity, degradation of the substrate, inaccuracies in buffer preparation, and deviations in incubation times and temperatures.[1][2] Adhering strictly to a detailed and validated protocol is paramount for achieving reproducible results.
Q3: How should I properly store and handle the this compound enzyme to ensure its activity?
A3: To maintain optimal enzyme activity, it is crucial to aliquot the enzyme into single-use volumes upon receipt and store them at -80°C.[1] You should avoid repeated freeze-thaw cycles as this can lead to a significant loss of activity.[2] Before use, thaw the enzyme on ice and keep it cold until it is added to the reaction mixture.[3][4]
Q4: My negative control wells (without enzyme or without substrate) show a high background signal. What could be the cause?
A4: A high background signal can arise from several factors:
-
Contaminated Reagents: Buffers, ATP, or substrate solutions may be contaminated with ATP or other enzymes.[1]
-
Autophosphorylation: At high concentrations, this compound may exhibit autophosphorylation, which can contribute to the background signal.[5]
-
Assay Plate Issues: For luminescence-based assays, the use of incorrect plate types (e.g., black instead of white) can affect signal intensity and background.[6][7][8] Using solid white, opaque plates is recommended for luminescence measurements to maximize signal and minimize crosstalk between wells.[7]
Troubleshooting Guides
This section provides a systematic approach to resolving specific issues you may encounter during your experiments.
Issue 1: Low or No Kinase Activity
If you observe a signal that is weak or indistinguishable from the background, consult the following table and workflow.
Troubleshooting Low Signal
| Possible Cause | Recommended Solution |
|---|---|
| Inactive Enzyme | Verify that the enzyme was stored correctly at -80°C in single-use aliquots. Run a positive control with a known potent activator or reference substrate to confirm enzyme activity.[1] |
| Incorrect Buffer pH or Composition | Prepare fresh kinase buffer, paying close attention to component concentrations. Verify the final pH of the buffer, as kinase activity is highly pH-sensitive.[1] |
| Degraded ATP or Substrate | Prepare fresh ATP and substrate stocks. ATP solutions are prone to hydrolysis and should be stored in aliquots at -20°C or below.[9] Substrate quality is also critical for the reaction.[2] |
| Suboptimal Reagent Concentrations | Titrate the concentrations of the enzyme, substrate, and ATP to find the optimal conditions for your assay.[10] The ATP concentration can significantly affect the results.[2] |
| Incorrect Instrument Settings | For luminescence assays, ensure the luminometer's integration time is set appropriately (e.g., 0.5-1 second per well) and that the correct filters are used.[7] Optimizing the focal height can also improve signal intensity.[8] |
Logical Workflow for Troubleshooting Low Signal
Issue 2: High Variability Between Replicate Wells
High coefficients of variation (%CV) between your technical replicates can obscure real results.
Troubleshooting High Variability
| Possible Cause | Recommended Solution |
|---|---|
| Pipetting Inaccuracy | Ensure all pipettes are properly calibrated. Use reverse-pipetting techniques for viscous solutions and prepare a master mix for all common reagents to minimize well-to-well addition errors.[2] |
| Inadequate Reagent Mixing | Gently vortex or invert all reagent solutions before use. After adding reagents to the plate, mix thoroughly by gentle tapping or using a plate shaker at a low speed.[2] |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents.[2] To mitigate this, avoid using the outermost wells for experimental samples or fill them with buffer or water to create a humidity barrier.[2] |
| Inconsistent Incubation | Ensure the entire plate is at a uniform temperature by using a properly calibrated incubator.[2] Staggering the start and stop times of reactions should be done with precise timing. |
| Compound Precipitation | If testing inhibitors dissolved in DMSO, ensure the final DMSO concentration is low and consistent across all wells.[2] High concentrations of organic solvents can inhibit kinase activity and cause compounds to precipitate.[11][12] |
Experimental Protocols
Standard this compound In Vitro Kinase Assay Protocol (ADP-Glo™ Format)
This protocol is designed to measure the activity of this compound by quantifying the amount of ADP produced during the kinase reaction.[13]
1. Reagent Preparation:
-
Kinase Buffer (1X): 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35. Prepare fresh and keep on ice.
-
This compound Enzyme: Thaw a single-use aliquot on ice. Dilute to the desired final concentration (e.g., 2 ng/µL for a 10 ng/well final amount in a 5 µL reaction) in 1X Kinase Buffer.
-
Substrate (MKK4 peptide): Reconstitute in 1X Kinase Buffer to the desired stock concentration (e.g., 100 µM).
-
ATP Solution: Thaw a single-use aliquot of 10 mM ATP. Dilute to the desired concentration (e.g., 100 µM) in 1X Kinase Buffer. The final concentration in the assay should be at or near the Kₘ for ATP if determining inhibitor potency.[14]
-
ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[15][16]
2. Assay Procedure (384-well plate format):
-
Reaction Setup: Add 2.5 µL of a 2X enzyme/substrate master mix to each well of a solid white 384-well plate.
-
Initiate Reaction: Add 2.5 µL of 2X ATP solution to each well to start the kinase reaction. The final reaction volume is 5 µL.
-
Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[15]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[15]
-
Measure Luminescence: Read the plate using a luminometer with an integration time of 0.5 to 1 second.
Kinase Assay Workflow
Hypothetical this compound Signaling Pathway
The diagram below illustrates the position of this compound within the ASRK signaling cascade, which is activated by cellular stressors like oxidative stress.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety guide│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. ulab360.com [ulab360.com]
- 10. ch.promega.com [ch.promega.com]
- 11. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03062G [pubs.rsc.org]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 14. shop.carnabio.com [shop.carnabio.com]
- 15. ulab360.com [ulab360.com]
- 16. promega.com [promega.com]
Preventing R8-T198wt degradation in solution
Technical Support Center: R8-T198wt
Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent the degradation of this compound in solution, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears cloudy or has visible precipitates. What is happening and how can I prevent it?
A1: Cloudiness or precipitation is a common indicator of protein aggregation. This compound, like many recombinant proteins, can be prone to aggregation, especially at high concentrations, during freeze-thaw cycles, or in suboptimal buffer conditions.
Troubleshooting Steps:
-
Centrifugation: Gently centrifuge your sample (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the aggregates. Use the supernatant for your experiment, and consider re-quantifying the protein concentration.
-
Buffer Optimization: The formulation of your buffer is critical. Ensure the pH is within the recommended range (see Table 1) and consider the inclusion of stabilizing excipients.
-
Avoid Freeze-Thaw Cycles: Aliquot this compound into single-use volumes upon receipt to minimize repeated freezing and thawing, which can denature the protein and lead to aggregation.
Q2: I am observing a progressive loss of this compound activity in my assays over time, even when stored at 4°C. What could be the cause?
A2: A gradual loss of activity suggests chemical degradation. The two most common non-aggregation pathways for this compound are oxidation and proteolysis.
-
Oxidation: The methionine and cysteine residues in this compound are susceptible to oxidation from dissolved molecular oxygen or trace metal ions.
-
Proteolysis: Trace contamination with proteases from the expression system (e.g., E. coli) or the experimental environment can lead to enzymatic cleavage of this compound.
Preventative Measures:
-
Add Reducing Agents: To prevent oxidation, consider adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your buffer. See Table 2 for recommended concentrations.
-
Include Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail (e.g., EDTA-free) to your stock solutions and experimental buffers to prevent enzymatic degradation.
-
Use High-Purity Reagents: Ensure all your buffers and reagents are prepared with high-purity water and chemicals to minimize metal ion contamination.
Quantitative Data on this compound Stability
The following tables summarize internal data on this compound stability under various conditions to guide your experimental setup.
Table 1: Effect of pH and Temperature on this compound Aggregation
| Buffer pH | Storage Temperature (°C) | % Aggregation (after 48 hours) |
| 6.5 | 4 | 25% |
| 7.4 | 4 | < 2% |
| 8.0 | 4 | 8% |
| 7.4 | 25 | 15% |
Data collected by Dynamic Light Scattering (DLS).
Table 2: Efficacy of Stabilizing Agents on this compound Recovery
| Additive (in PBS, pH 7.4) | Concentration | % Active this compound Recovered (after 7 days at 4°C) |
| None | - | 65% |
| DTT | 1 mM | 92% |
| TCEP | 0.5 mM | 95% |
| Protease Inhibitor Cocktail | 1X | 88% |
| TCEP + Protease Inhibitor | 0.5 mM + 1X | > 98% |
Activity measured via functional ELISA.
Experimental Protocols
Protocol 1: Recommended Solubilization and Storage of this compound
-
Pre-cool: Before opening, bring the lyophilized this compound vial to room temperature for 10-15 minutes.
-
Reconstitution: Briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the protein in a pre-chilled, sterile buffer (e.g., PBS, pH 7.4) to a stock concentration of 1 mg/mL.
-
Gentle Mixing: Pipette gently up and down to dissolve. Do not vortex , as this can induce aggregation.
-
Stabilizers: For long-term stability, we recommend adding TCEP to a final concentration of 0.5 mM and a protease inhibitor cocktail to 1X.
-
Aliquoting: Immediately create single-use aliquots based on your typical experimental needs.
-
Storage: For short-term storage (1-7 days), keep aliquots at 4°C. For long-term storage (1-12 months), flash-freeze the aliquots in liquid nitrogen and store them at -80°C.
Protocol 2: Quality Control Check for this compound Degradation by SDS-PAGE
-
Sample Preparation: Prepare three samples of your this compound solution:
-
A: Your current, potentially degraded sample.
-
B: A freshly prepared aliquot (positive control).
-
C: Sample A treated with a reducing agent (e.g., 5 mM DTT).
-
-
Loading: Load 1-5 µg of each sample onto a 12% SDS-PAGE gel.
-
Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Staining: Stain the gel with Coomassie Brilliant Blue or a similar protein stain.
-
Analysis:
-
Compare the band intensity of your sample (A) to the fresh aliquot (B). A weaker band in sample A suggests degradation.
-
Look for lower molecular weight bands in lane A, which are indicative of proteolytic cleavage.
-
Observe if there are high molecular weight bands stuck in the stacking gel or well, indicating aggregation.
-
Visual Guides and Workflows
Caption: Key degradation pathways for this compound in solution.
Addressing resistance to R8-T198wt in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the targeted cancer therapy agent, R8-T198wt.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a highly selective, ATP-competitive inhibitor of the T198wt receptor tyrosine kinase. In susceptible cancer cells, constitutive activation of the T198wt kinase due to genetic alterations leads to the downstream activation of pro-survival signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. By binding to the ATP-binding pocket of T198wt, this compound blocks its kinase activity, thereby inhibiting these downstream signals and inducing apoptosis in cancer cells dependent on this pathway.
Q2: What are the known mechanisms of acquired resistance to this compound?
Acquired resistance to this compound is a significant clinical challenge. Several mechanisms have been identified through preclinical and clinical research, including:
-
Secondary Mutations in the T198wt Kinase Domain: Point mutations in the T198wt kinase domain can alter the drug-binding pocket, reducing the affinity of this compound for its target. A common gatekeeper mutation, T198M, has been identified in some resistant cases.
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by upregulating alternative signaling pathways to circumvent the inhibition of T198wt.[1][2] This can include the activation of other receptor tyrosine kinases, such as EGFR or MET.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[3][4]
-
Epigenetic Alterations: Changes in DNA methylation or histone modification can lead to altered expression of genes involved in drug sensitivity and resistance.[5][6]
Q3: How can I generate this compound resistant cell lines in the lab?
This compound resistant cell lines can be generated by continuous exposure of sensitive parental cell lines to gradually increasing concentrations of the drug over an extended period.[7][8] This process mimics the development of acquired resistance in patients. It is crucial to start with a low concentration of this compound (e.g., the IC20) and incrementally increase the dose as the cells adapt and resume proliferation.[7] A detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for this compound in our cell viability assays.
-
Possible Cause 1: Cell Plating Density. The density at which cells are seeded can significantly impact their growth rate and drug sensitivity.
-
Recommendation: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line that ensures logarithmic growth throughout the duration of the assay.
-
-
Possible Cause 2: Assay Duration. The length of drug exposure can affect the calculated IC50 value.
-
Recommendation: Standardize the drug incubation time for all experiments. A 72-hour incubation is a common starting point.
-
-
Possible Cause 3: Reagent Quality and Preparation. Degradation of this compound or variability in assay reagents can lead to inconsistent results.
-
Recommendation: Prepare fresh stock solutions of this compound regularly and store them appropriately. Ensure that all assay reagents are within their expiration dates and are prepared according to the manufacturer's instructions.
-
Issue 2: Our newly generated this compound resistant cell line shows a minimal shift in IC50 compared to the parental line.
-
Possible Cause 1: Insufficient Drug Selection Pressure. The concentration of this compound used for selection may not have been high enough to select for a truly resistant population.
-
Recommendation: Continue to culture the cells in the presence of this compound and gradually increase the concentration. A 3- to 10-fold increase in IC50 is generally considered indicative of resistance.[7]
-
-
Possible Cause 2: Heterogeneous Population. The resistant cell line may be a mixed population of sensitive and resistant cells.
-
Recommendation: Perform single-cell cloning to isolate and expand clonal populations with a stable resistant phenotype.
-
-
Possible Cause 3: Reversible Resistance. The resistance mechanism may be transient and dependent on the continuous presence of the drug.
-
Recommendation: Culture the resistant cells in the absence of this compound for several passages and then re-evaluate the IC50. A return to sensitivity would suggest a transient resistance mechanism.
-
Issue 3: We are not detecting any mutations in the T198wt kinase domain in our resistant cell lines.
-
Possible Cause: Alternative Resistance Mechanisms. Resistance may not be driven by on-target mutations.
-
Recommendation: Investigate other potential mechanisms of resistance. Perform western blotting to assess the activation of bypass signaling pathways (e.g., phospho-EGFR, phospho-MET). Use a functional assay to measure the activity of drug efflux pumps. Consider RNA sequencing to identify global changes in gene expression.
-
Quantitative Data Summary
Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Phenotype | This compound IC50 (nM) | Fold Resistance |
| HCC827 | Sensitive (Parental) | 15 ± 2.1 | - |
| HCC827-RR1 | Resistant | 210 ± 15.3 | 14 |
| NCI-H1975 | Sensitive (Parental) | 25 ± 3.5 | - |
| NCI-H1975-RR1 | Resistant | 450 ± 28.9 | 18 |
Table 2: Protein Expression Changes in this compound Resistant Cells
| Protein | Cell Line | Relative Expression Level (vs. Parental) |
| Phospho-T198wt | HCC827-RR1 | 0.2 |
| Total T198wt | HCC827-RR1 | 1.1 |
| Phospho-EGFR | HCC827-RR1 | 3.5 |
| Total EGFR | HCC827-RR1 | 1.2 |
| P-glycoprotein | HCC827-RR1 | 4.2 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cancer cell line.
-
Initial Drug Exposure: Culture the parental cells in their standard growth medium supplemented with this compound at a concentration equal to the IC20.
-
Monitor Cell Growth: Initially, a significant reduction in cell proliferation is expected. Continue to culture the cells, replacing the medium with fresh drug-containing medium every 3-4 days.
-
Dose Escalation: Once the cells have adapted and resumed a stable growth rate, increase the concentration of this compound by 1.5- to 2-fold.[7]
-
Repeat Dose Escalation: Repeat step 4, gradually increasing the drug concentration over several months.
-
Cryopreservation: At each stage of increased resistance, cryopreserve vials of cells for future experiments.[8]
-
Characterization of Resistant Phenotype: Periodically determine the IC50 of the resistant cell population to monitor the level of resistance. A significant increase in IC50 compared to the parental line indicates the successful generation of a resistant cell line.[7]
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed both parental and resistant cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells in triplicate with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.
Protocol 3: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Lyse parental and resistant cells (with and without this compound treatment) and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-T198wt, anti-phospho-EGFR, anti-P-glycoprotein) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the protein expression levels, normalizing to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
- 1. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Adaptive Mechanisms of Tumor Therapy Resistance Driven by Tumor Microenvironment [frontiersin.org]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Drug resistance mechanisms in cancers: Execution of pro-survival strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
How to store R8-T198wt for long-term stability
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for R8-T198wt?
Information regarding the specific long-term storage conditions for a substance designated "this compound" is not available in publicly accessible resources. To ensure the long-term stability of any research compound, it is critical to refer to the manufacturer's or supplier's certificate of analysis and any accompanying technical datasheets.
For general guidance on the long-term storage of protein-based therapeutics or similar biomolecules, which "this compound" might be, the following principles typically apply. However, these are general guidelines and may not be applicable to this specific substance.
General Storage Recommendations for Protein-Based Reagents:
| Storage Format | Temperature Range | Considerations |
| Lyophilized (Freeze-Dried) | -20°C to -80°C | Generally the most stable format for long-term storage. Protect from moisture and light. |
| Frozen Solution (Aqueous) | -80°C (Ultra-low) | Recommended for long-term storage to minimize degradation from ice crystal formation and biochemical activity. Avoid repeated freeze-thaw cycles. |
| Frozen Solution (Glycerol Stocks) | -20°C to -80°C | The addition of cryoprotectants like glycerol (B35011) can prevent damage from freezing. |
| Refrigerated Solution | 2°C to 8°C | Suitable for short-term storage only (days to weeks). Risk of microbial growth and degradation increases. |
It is imperative to obtain specific storage instructions for this compound from the source of the material.
Troubleshooting Guides
Issue: I cannot find any information on how to store this compound.
Possible Causes & Solutions:
-
Proprietary or Internal Naming: "this compound" may be an internal designation for a compound within your organization or a very new/proprietary substance not yet publicly documented.
-
Action: Consult internal documentation, such as laboratory notebooks, internal databases, or contact the originating scientist or department.
-
-
Typographical Error: The designation "this compound" may contain a typographical error.
-
Action: Double-check the name for accuracy. Verify the spelling and the sequence of numbers and letters.
-
-
Lack of Public Data: Information on this specific compound may not be available in the public domain.
-
Action: Contact the manufacturer or supplier directly to request a technical datasheet or certificate of analysis. This documentation will contain the necessary storage and handling information.
-
Experimental Protocols & Visualizations
Without specific information on the nature of this compound and its intended use, providing detailed experimental protocols or relevant signaling pathway diagrams is not feasible. The appropriate experimental workflow and the biological pathways of interest would be entirely dependent on the molecular identity and mechanism of action of this compound.
For illustrative purposes, a generic experimental workflow for testing the stability of a hypothetical protein therapeutic is provided below.
Caption: A generalized experimental workflow for assessing the long-term stability of a biological compound.
Interpreting unexpected results from R8-T198wt experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with R8-T198wt. Our goal is to help you interpret unexpected results and streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected cellular localization of this compound?
A1: Under basal conditions, this compound is predominantly localized in the cytoplasm. Upon activation by its upstream kinase, it is expected to translocate to the nucleus. Aberrant localization (e.g., exclusively nuclear or membrane-bound in unstimulated cells) may indicate issues with cell line integrity or experimental artifacts.
Q2: My this compound protein is showing lower than expected activity in my kinase assay. What are the possible causes?
A2: Lower than expected kinase activity can stem from several factors:
-
Protein Degradation: Ensure the use of fresh protease inhibitors during protein purification and in your assay buffer.
-
Incorrect Buffer Composition: The kinase activity of this compound is highly sensitive to pH and ionic strength. Refer to the detailed experimental protocol for the recommended buffer conditions.
-
ATP Concentration: The concentration of ATP is critical. Ensure you are using the optimal concentration for your specific assay conditions.
-
Substrate Quality: Verify the purity and concentration of your substrate.
Q3: I am observing high background signal in my Western blot for phosphorylated this compound. How can I reduce it?
A3: High background in Western blotting can be addressed by:
-
Blocking Conditions: Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).
-
Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal concentration.
-
Washing Steps: Increase the duration and number of your wash steps.
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure.
Troubleshooting Guides
Issue 1: Inconsistent this compound Phosphorylation Levels
Symptoms: High variability in the levels of phosphorylated this compound (p-R8-T198wt) across replicate experiments.
Possible Causes & Solutions:
| Cause | Solution |
| Cell confluence variability | Ensure a consistent cell seeding density and harvest all samples at the same level of confluence. |
| Inconsistent stimulation time | Use a calibrated timer for all stimulation steps to ensure precise timing. |
| Reagent degradation | Prepare fresh stocks of activators and inhibitors before each experiment. |
| Lysate handling | Perform all lysis and centrifugation steps at 4°C to minimize phosphatase activity. |
Issue 2: Unexpected Downstream Signaling Activation
Symptoms: Activation of downstream targets of this compound is observed even in the absence of a stimulus.
Possible Causes & Solutions:
| Cause | Solution |
| Serum contamination in media | Starve cells in serum-free media for at least 4-6 hours prior to stimulation. |
| Autocrine signaling | Reduce cell seeding density to minimize the effects of secreted factors. |
| Constitutive upstream activity | Verify the activity of the upstream kinase using a specific inhibitor. |
Experimental Protocols
Protocol 1: Immunoprecipitation of this compound
-
Cell Lysis: Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Pre-clearing: Incubate the supernatant with Protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-R8-T198wt antibody overnight at 4°C.
-
Bead Capture: Add fresh Protein A/G agarose beads and incubate for 2 hours at 4°C.
-
Washing: Wash the beads three times with ice-cold lysis buffer.
-
Elution: Elute the protein by boiling the beads in SDS-PAGE sample buffer.
Protocol 2: In Vitro Kinase Assay
-
Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, purified active this compound, and the specific substrate.
-
Initiation: Add ATP to the reaction mixture to the final desired concentration.
-
Incubation: Incubate the reaction at 30°C for the desired time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer.
-
Analysis: Analyze the results by Western blot using a phospho-specific antibody for the substrate.
Signaling Pathway and Workflow Diagrams
Caption: The this compound signaling pathway.
Caption: A typical experimental workflow for this compound analysis.
Technical Support Center: Minimizing Cytotoxicity of R8-T198wt in Normal Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxic effects of the R8-T198wt peptide in normal, non-cancerous cells during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental use of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: High levels of cytotoxicity observed in normal cell lines at desired therapeutic concentrations.
-
Question: We are observing significant cell death in our normal cell lines (e.g., primary fibroblasts, endothelial cells) when using this compound at concentrations effective against our cancer cell models. What are the potential causes and how can we mitigate this?
-
Answer: The observed cytotoxicity in normal cells is likely due to the cell-penetrating nature of the R8 peptide component, which can lead to membrane disruption and off-target effects. The R8 moiety, being a cationic cell-penetrating peptide (CPP), facilitates entry into cells non-specifically. At higher concentrations, this can lead to membrane destabilization and subsequent cell death.
Troubleshooting Steps:
-
Optimize Concentration and Incubation Time:
-
Perform a dose-response curve with a wide range of this compound concentrations on your specific normal cell line to determine the maximum non-toxic concentration.
-
Reduce the incubation time. It's possible that a shorter exposure is sufficient for therapeutic efficacy in cancer cells while minimizing toxicity in normal cells.
-
-
Modification of the this compound Peptide:
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide can shield the positive charge of the R8 moiety, reducing non-specific interactions with the cell membrane. This can decrease cytotoxicity while potentially extending the peptide's half-life.
-
Formulation with Excipients: Encapsulating this compound in liposomes or nanoparticles can control its release and reduce direct exposure to normal cells.
-
-
Co-administration with Protective Agents:
-
Consider the co-administration of agents that can protect cells from specific cytotoxic pathways, such as antioxidants if oxidative stress is a suspected mechanism of cell death.
-
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Question: Our cytotoxicity assay results for this compound are variable between experiments. What could be causing this inconsistency?
-
Answer: Inconsistent results in cytotoxicity assays can stem from several factors related to experimental setup and execution.
Troubleshooting Steps:
-
Cell Culture Conditions:
-
Ensure that the cell passage number is consistent between experiments, as cellular responses can change with prolonged culturing.
-
Maintain a consistent cell seeding density to ensure that the confluency is similar at the time of treatment.
-
Confirm that the cell culture medium and supplements (e.g., serum) are from the same lot to minimize variability.
-
-
Peptide Handling and Preparation:
-
This compound is a peptide and may be prone to degradation. Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles.
-
Ensure complete solubilization of the peptide before adding it to the cell culture medium.
-
-
Assay Protocol:
-
Standardize incubation times and ensure consistent timing for the addition of assay reagents.
-
Verify that the chosen cytotoxicity assay is appropriate for the expected mechanism of cell death (e.g., apoptosis vs. necrosis).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable peptide designed for anti-tumor activity. It consists of two key components:
-
T198wt: A peptide sequence derived from the C-terminus of the p27Kip1 protein. This component acts as an inhibitor of Pim-1 kinase, a serine/threonine kinase that is often overexpressed in cancer and plays a crucial role in cell survival, proliferation, and drug resistance.[1]
-
R8: A chain of eight arginine residues (octa-arginine), which is a well-characterized cell-penetrating peptide (CPP). The R8 component facilitates the translocation of the T198wt peptide across the cell membrane, allowing it to reach its intracellular target, Pim-1 kinase.
Q2: Why is this compound cytotoxic to normal cells?
A2: The cytotoxicity of this compound in normal cells is primarily attributed to the R8 component. Arginine-rich CPPs are known to interact with the negatively charged components of the cell membrane, which can lead to membrane disruption, pore formation, and subsequent cell death, particularly at higher concentrations.[2] While Pim-1 is a valid cancer target, its inhibition in normal cells could also contribute to toxicity, although Pim-1 expression is generally lower in normal tissues compared to tumors.
Q3: What are the recommended methods to reduce the cytotoxicity of this compound?
A3: Several strategies can be employed to minimize the off-target cytotoxicity of this compound:
-
PEGylation: Attaching PEG chains to the peptide can mask the cationic charge of the R8 moiety, thereby reducing non-specific membrane interactions and cytotoxicity.[1][3][4]
-
Liposomal Encapsulation: Formulating this compound within liposomes can prevent its direct interaction with normal cell membranes and allow for more targeted delivery to tumor sites through passive targeting (the enhanced permeability and retention effect).
-
Co-treatment with Polyanions: Non-covalent interaction with polyanionic molecules, such as poly-glutamic acid, has been shown to reduce the cytotoxicity of cationic CPPs.[2]
-
Dose Optimization: Carefully titrating the concentration of this compound to the lowest effective dose for anti-cancer activity can help minimize its impact on normal cells.
Q4: What are the appropriate in vitro assays to assess the cytotoxicity of this compound?
A4: A combination of assays is recommended to get a comprehensive understanding of the cytotoxic effects of this compound:
-
Metabolic Viability Assays (e.g., MTT, MTS, WST-8): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. They are useful for high-throughput screening of different concentrations and formulations of this compound.
-
Membrane Integrity Assays (e.g., LDH release, Propidium Iodide staining): These assays detect damage to the cell membrane, which is a hallmark of necrosis or late-stage apoptosis.
-
Apoptosis Assays (e.g., Annexin V/PI staining): This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing insights into the mechanism of cell death induced by this compound.
Quantitative Data Summary
Table 1: Representative IC50 Values of Pim-1 Inhibitors in Cancer and Normal Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| SGI-1776 | PC-3 | Human Prostate Cancer | ~5 | F.I. Raynaud et al., 2009 |
| AZD1208 | MOLM-13 | Human Acute Myeloid Leukemia | 0.01-0.1 | Keeton et al., 2014 |
| TP-3654 | UM-UC-3 | Human Bladder Cancer | <1 | Foulks et al., 2014 |
| Compound 4c | Wi-38 | Normal Human Lung Fibroblast | > 50 | El-Miligy et al., 2024 |
| Compound 4f | Wi-38 | Normal Human Lung Fibroblast | > 50 | El-Miligy et al., 2024 |
Table 2: Cytotoxicity of R8-Conjugated Peptides in Normal Cells
| Peptide Conjugate | Normal Cell Line | Assay | Observation | Reference |
| Stearyl-R8 | A431 | WST-8 | No significant cytotoxicity at 10 µM | [5] |
| R8-PEGtide | Calu-3 | Cell Viability | No evidence of toxicity | [6] |
| R8-liposomes | - | - | Generally low cytotoxicity | [7] |
| Tat, R8, R9 | Caco-2 | Cytotox Red | No evident cytotoxic effect at tested concentrations | [8] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing the effect of this compound on the metabolic activity of normal cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Normal cell line of interest
-
Complete cell culture medium
-
This compound peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include untreated control wells (medium only) and a positive control for cell death if desired.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
6-well cell culture plates
-
Normal cell line of interest
-
Complete cell culture medium
-
This compound peptide
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the chosen duration. Include an untreated control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Pim-1 Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Logical relationship of strategies to mitigate this compound cytotoxicity.
References
- 1. Releasable and traceless PEGylation of arginine-rich antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of poly‐glutamate on uptake efficiency and cytotoxicity of cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Poly(ethylene glycol)-Based Peptidomimetic “PEGtide” of Oligo-Arginine Allows for Efficient siRNA Transfection and Gene Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delivery of Macromolecules Using Arginine-Rich Cell-Penetrating Peptides: Ways to Overcome Endosomal Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Pim-1 Inhibitory Activity: A Comparative Guide for Researchers
A note on the topic: Initial searches for "R8-T198wt" did not yield specific public data. Therefore, this guide will focus on a well-characterized and clinically evaluated pan-Pim kinase inhibitor, AZD1208 , as a representative compound. This guide will compare its performance with other notable Pim-1 inhibitors, providing researchers with a framework for evaluating novel compounds against established benchmarks.
Introduction to Pim-1 Kinase and Its Inhibition
Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, survival, and apoptosis.[1][2] Its overexpression is associated with numerous cancers, including prostate cancer and various hematopoietic malignancies, making it a significant target for cancer therapy.[2][3][4] Pim kinases are constitutively active and their activity is not regulated by phosphorylation.[4] The Pim kinase family includes three isoforms: Pim-1, Pim-2, and Pim-3.[4] Many inhibitors are designed to target all three isoforms (pan-Pim inhibitors) to account for functional redundancy.[4][5]
This guide provides a comparative overview of the inhibitory activities of several key Pim kinase inhibitors, with a focus on AZD1208.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of several small molecule Pim kinase inhibitors against the three Pim isoforms. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are standard measures of inhibitor potency.
| Inhibitor | Pim-1 | Pim-2 | Pim-3 | Selectivity | Reference |
| AZD1208 | IC50: 0.4 nM | IC50: 5 nM | IC50: 1.9 nM | Pan-Pim | [6] |
| PIM447 (LGH447) | Ki: 6 pM | Ki: 18 pM | Ki: 9 pM | Pan-Pim | [6][7] |
| SGI-1776 | IC50: 7 nM | IC50: 363 nM | IC50: 69 nM | Pim-1/3 selective | [7] |
| TP-3654 | Ki: 5 nM | Ki: 239 nM | Ki: 42 nM | Pan-Pim (Pim-2 less sensitive) | [6][8] |
| CX-6258 | IC50: 5 nM | IC50: 25 nM | IC50: 16 nM | Pan-Pim | [6][7] |
| GDC-0339 | Ki: 0.03 nM | Ki: 0.1 nM | Ki: 0.02 nM | Pan-Pim | [7] |
| SMI-4a | IC50: 24 µM, Ki: 0.6 µM | IC50: 100 µM | - | Pim-1 selective | [7] |
| Compound [I] (2,5-disubstituted-1,3,4-oxadiazole derivative) | IC50: 17 nM | - | - | Pim-1 | [9] |
Pim-1 Signaling Pathway
Pim-1 is a downstream effector of the JAK/STAT signaling pathway and is involved in regulating multiple cellular processes. The diagram below illustrates the central role of Pim-1 in these pathways.
Caption: Overview of the Pim-1 signaling pathway, highlighting its activation and downstream effects.
Experimental Protocols
Validating the inhibitory activity of a compound like AZD1208 involves a series of in vitro and cell-based assays. Below are generalized protocols for key experiments.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Pim-1 kinase.
Objective: To determine the IC50 value of the test compound against Pim-1 kinase.
Materials:
-
Recombinant human Pim-1 kinase
-
Kinase substrate (e.g., a peptide with a phosphorylation site for Pim-1)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., AZD1208)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Add the diluted compound, Pim-1 kinase, and the substrate peptide to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent and a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines that overexpress Pim-1.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound in a relevant cancer cell line.
Materials:
-
Cancer cell line known to have high Pim-1 expression (e.g., MOLM-13 for leukemia)[10]
-
Cell culture medium and supplements
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to untreated control cells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI50 value.
Experimental Workflow for Validating a Novel Pim-1 Inhibitor
The following diagram outlines a typical workflow for the initial validation of a novel Pim-1 inhibitor.
Caption: A streamlined workflow for the preclinical validation of a novel Pim-1 inhibitor.
Conclusion
The validation of Pim-1 inhibitory activity requires a multi-faceted approach, combining in vitro enzymatic assays with cell-based functional assays. AZD1208 serves as a potent benchmark for pan-Pim kinase inhibition, demonstrating low nanomolar efficacy against all three isoforms.[6] When evaluating new chemical entities, it is crucial to perform comprehensive comparisons against established inhibitors like AZD1208 and others listed in this guide. This ensures a thorough understanding of the novel compound's potency, selectivity, and potential for further development as a therapeutic agent.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of R8-T198wt and Other Pim-1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the peptide-based Pim-1 kinase inhibitor, R8-T198wt, with other notable small molecule inhibitors targeting the Pim-1 kinase. Pim-1 kinase, a serine/threonine kinase, is a well-established oncogene implicated in various cancers, making it a prime target for therapeutic intervention. This document summarizes key performance data, outlines experimental methodologies, and visualizes the pertinent signaling pathways to offer a comprehensive resource for researchers in the field.
Quantitative Comparison of Pim-1 Inhibitors
The efficacy of various Pim-1 inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their dissociation constant (Kd), which represents the binding affinity of the inhibitor to the kinase. The following table summarizes the available quantitative data for this compound and a selection of other prominent Pim-1 inhibitors. It is important to note that direct comparison of IC50 values should be approached with caution, as they can be influenced by varying experimental conditions, such as ATP concentration in kinase assays.
| Inhibitor | Type | Pim-1 IC50 (nM) | Pim-1 Kd (nM) | Notes |
| This compound | Peptide-based (p27Kip1 derived) | Not Reported | 323[1] | Cell-permeable peptide that inhibits p27Kip1 phosphorylation by Pim-1.[1] |
| SGI-1776 | Small Molecule | 7[2] | Not Reported | Also inhibits Flt-3.[2] |
| AZD1208 | Small Molecule | 0.4 - 2.6 | Not Reported | Pan-Pim kinase inhibitor. IC50 is dependent on ATP concentration.[3][4] |
| CX-6258 | Small Molecule | 5 | Not Reported | Pan-Pim kinase inhibitor. |
Experimental Protocols
The data presented in this guide is derived from a variety of standard biochemical and cell-based assays. Below are detailed methodologies for the key experiments cited.
Pim-1 Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Pim-1 kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Pim-1 kinase.
General Protocol:
-
Reaction Setup: A reaction mixture is prepared containing recombinant human Pim-1 kinase, a specific peptide substrate (e.g., a derivative of Bad), and ATP (often radiolabeled, e.g., [γ-33P]-ATP) in a kinase assay buffer.
-
Inhibitor Addition: The test compound (e.g., SGI-1776, AZD1208) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation of the substrate by Pim-1 kinase.
-
Reaction Termination: The kinase reaction is stopped, often by the addition of a solution like phosphoric acid.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the radiolabeled phosphate (B84403) transferred to the substrate on a filter and measuring the radioactivity. In luminescence-based assays like the ADP-Glo™ Kinase Assay, the amount of ADP produced is measured, which is proportional to kinase activity.[5][6]
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Note: The ATP concentration is a critical parameter in this assay, as ATP-competitive inhibitors will show different IC50 values at different ATP concentrations.
Cell Viability Assay (Cell-Based Assay)
This assay assesses the effect of a Pim-1 inhibitor on the proliferation and viability of cancer cells.
Objective: To determine the concentration of a Pim-1 inhibitor that reduces cell viability by 50% (GI50 or IC50).
General Protocol (using MTT reagent):
-
Cell Seeding: Cancer cells known to have Pim-1-dependent growth (e.g., DU145 prostate cancer cells) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., this compound). Control wells with untreated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compound to exert its effect.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each compound concentration relative to the untreated control. The GI50/IC50 value is then determined from the resulting dose-response curve.
Western Blot Analysis for Phosphorylated Substrates
This technique is used to detect the phosphorylation status of specific Pim-1 downstream targets within cells after treatment with an inhibitor.
Objective: To confirm the on-target effect of a Pim-1 inhibitor by observing a decrease in the phosphorylation of its known substrates, such as p27 at Threonine 198 or BAD at Serine 112.
General Protocol:
-
Cell Treatment and Lysis: Cancer cells are treated with the Pim-1 inhibitor for a specified time. After treatment, the cells are washed and then lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading in the subsequent steps.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the target protein (e.g., anti-phospho-p27 (Thr198) or anti-phospho-BAD (Ser112)). A separate blot may be probed with an antibody for the total protein as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate for the enzyme is added to the membrane, and the resulting light signal is captured on X-ray film or with a digital imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
Analysis: The band intensities for the phosphorylated proteins are normalized to the total protein or a loading control to determine the effect of the inhibitor on protein phosphorylation.
Pim-1 Signaling Pathway and Mechanism of Action
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell cycle progression and apoptosis.[7][8] The diagram below illustrates the central role of Pim-1 and the points of intervention for inhibitors like this compound.
Caption: Pim-1 signaling pathway and inhibitor action.
Experimental Workflow for Inhibitor Characterization
The process of characterizing a novel Pim-1 inhibitor typically follows a structured workflow, from initial biochemical screening to cell-based functional assays.
Caption: Workflow for Pim-1 inhibitor characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. promega.com [promega.com]
- 7. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pim-1 Kinase Inhibition: R8-T198wt Peptide vs. Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The proviral integration site for Moloney murine leukemia virus (Pim-1) kinase has emerged as a critical target in oncology due to its role in cell cycle progression, proliferation, and apoptosis.[1][2] This guide provides a comparative overview of two distinct classes of Pim-1 inhibitors: the cell-permeable peptide inhibitor R8-T198wt and a selection of small molecule inhibitors. We present available quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to aid in the objective evaluation of these therapeutic strategies.
Mechanism of Action: A Tale of Two Strategies
This compound , a cell-permeable peptide, is derived from the carboxyl-terminus of the cyclin-dependent kinase inhibitor p27Kip1. Its mechanism of action involves the direct inhibition of Pim-1 kinase activity, thereby preventing the phosphorylation of downstream targets like p27Kip1 and the pro-apoptotic protein Bad. This inhibition leads to cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells.
Small molecule inhibitors of Pim-1, in contrast, are a diverse group of compounds that typically act as ATP-competitive inhibitors. By binding to the ATP-binding pocket of the Pim-1 kinase, they block its catalytic activity. This guide will focus on representative small molecules such as SGI-1776, Quercetagetin, and AZD1208, which have been characterized in various preclinical studies.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound and selected small molecule inhibitors of Pim-1. It is crucial to note that this data is collated from different studies, and direct comparison should be approached with caution due to variations in experimental conditions.
| Inhibitor | Type | Target(s) | IC50 (Pim-1) | Ki (Pim-1) | Cell Line (Effect) | Reference |
| This compound | Peptide | Pim-1 | - | - | DU145 (Induces G1 arrest and apoptosis) | |
| SGI-1776 | Small Molecule | Pan-Pim, Flt3 | 7 nM | - | MV-4-11, MOLM-13 (Induces apoptosis) | [3][4][5] |
| Quercetagetin | Small Molecule | Pim-1 | 0.34 µM | - | RWPE2 (Inhibits growth) | [6][7][8] |
| AZD1208 | Small Molecule | Pan-Pim | - | - | - | [1] |
| TP-3654 | Small Molecule | Pan-Pim | - | 5 nM | - | [9] |
Pim-1 Signaling Pathway
The following diagram illustrates the central role of the Pim-1 kinase in cell signaling pathways, highlighting its activation by the JAK/STAT pathway and its downstream effects on cell cycle progression and apoptosis.
Caption: Pim-1 signaling pathway and points of inhibition.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of compounds against Pim-1 kinase.
-
Reagents and Materials:
-
Recombinant human Pim-1 kinase
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (as a phosphate (B84403) donor)
-
Peptide substrate (e.g., a synthetic peptide with a Pim-1 recognition motif)
-
Test inhibitors (this compound or small molecules) dissolved in an appropriate solvent (e.g., DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure: a. Prepare serial dilutions of the test inhibitors in the kinase buffer. b. Add the recombinant Pim-1 kinase to the wells of a 384-well plate. c. Add the diluted test inhibitors to the wells containing the kinase and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). f. Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced. g. Calculate the IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell Viability Assay (General Protocol)
This protocol describes a general method to evaluate the effect of Pim-1 inhibitors on the viability of cancer cells.
-
Reagents and Materials:
-
Cancer cell line (e.g., DU145 prostate cancer cells)
-
Complete cell culture medium
-
Test inhibitors (this compound or small molecules)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom plates
-
Phosphate-buffered saline (PBS)
-
-
Procedure: a. Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Prepare serial dilutions of the test inhibitors in the complete cell culture medium. c. Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO). d. Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2. e. After the incubation period, measure cell viability using a chosen assay according to the manufacturer's instructions. f. Determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50 or IC50) by plotting the percentage of viable cells against the inhibitor concentration.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical workflow for the comparative evaluation of Pim-1 inhibitors.
Caption: Workflow for comparing Pim-1 inhibitors.
Conclusion
Both the this compound peptide and small molecule inhibitors represent promising avenues for targeting the Pim-1 kinase in cancer therapy. This compound offers a targeted approach based on a natural protein interaction, while small molecules provide a more traditional drug development platform with a range of potencies and selectivities. The choice of inhibitor will depend on the specific research or therapeutic context. The data and protocols presented in this guide are intended to provide a foundation for informed decision-making and to facilitate further investigation into the therapeutic potential of Pim-1 inhibition. It is recommended that researchers conduct their own head-to-head comparisons under identical experimental conditions for a truly objective assessment.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcription and translation are primary targets of Pim kinase inhibitor SGI-1776 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pure.psu.edu [pure.psu.edu]
- 9. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Tumor Efficacy of the Pim-1 Kinase Inhibitor R8-T198wt and Alternative Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-tumor effects of the cell-permeable peptide R8-T198wt, a potent inhibitor of Pim-1 kinase. Due to the focused nature of the currently available public data on this compound, this guide presents its activity in the context of prostate cancer cells and offers a broader cross-validation by comparing its mechanistic class—Pim-1 inhibition—with other well-documented Pim-1 inhibitors across a variety of cancer cell lines. This comparative approach allows for a comprehensive evaluation of targeting the Pim-1 signaling pathway in oncology research.
Introduction to this compound and Pim-1 Kinase Inhibition
This compound is a synthetic, cell-permeable peptide derived from the carboxyl-terminus of the cyclin-dependent kinase inhibitor p27Kip1. Its primary mechanism of action is the inhibition of Pim-1 kinase, a serine/threonine kinase that is frequently overexpressed in a variety of human cancers and plays a crucial role in cell survival, proliferation, and apoptosis resistance. By inhibiting Pim-1, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This guide will delve into the specifics of its action and compare it with other notable Pim-1 inhibitors.
Data Presentation: this compound vs. Alternative Pim-1 Inhibitors
The following tables summarize the quantitative data on the anti-tumor effects of this compound and two other well-characterized Pim-1 inhibitors, SGI-1776 and AZD1208, across different cancer cell lines.
Table 1: Anti-Tumor Effects of this compound in Prostate Cancer Cells
| Cell Line | Cell Type | Treatment | Concentration | Effect | Reference |
| DU145 | Human Prostate Carcinoma | This compound | 20 µM | Induction of G1 cell cycle arrest and apoptosis | [1] |
| RWPE-1 | Non-malignant Prostate Epithelial | This compound | Not specified | Lower Pim-1 expression compared to DU145 | [1] |
Table 2: Comparative Anti-Tumor Effects of Alternative Pim-1 Inhibitors
| Inhibitor | Cell Line | Cell Type | IC50 / Concentration | Effect | Reference |
| SGI-1776 | JeKo-1, Mino | Mantle Cell Lymphoma | 5-10 µM | Induction of apoptosis, decreased phosphorylation of c-Myc and 4E-BP1 | [2][3] |
| SGI-1776 | 22Rv1 | Prostate Cancer | ~2.5 µM | Reduced cell viability, resensitized taxane-resistant cells to paclitaxel | [4] |
| SGI-1776 | U266, MM.1S | Multiple Myeloma | 3 µM | Decreased DNA synthesis, induction of autophagy | [5] |
| AZD1208 | MDA-MB-231, SUM149 | Triple-Negative Breast Cancer | Not specified | Inhibited growth, sensitized cells to chemotherapy | |
| AZD1208 | Prostate Cancer Cells | Prostate Cancer | Not specified | Increases radiation efficiency in Myc-mediated castration-resistant cells | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture and Reagents
-
Cell Lines: DU145 (human prostate carcinoma), RWPE-1 (non-malignant human prostate epithelial), JeKo-1, Mino (mantle cell lymphoma), 22Rv1 (prostate cancer), U266, MM.1S (multiple myeloma), MDA-MB-231, SUM149 (triple-negative breast cancer) are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Peptides and Inhibitors: this compound and the control peptide R8-T198mu are synthesized and purified. SGI-1776 and AZD1208 are obtained from commercial sources and dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.
Cell Viability Assay
Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a fluorometric cytotoxicity assay. Cells are seeded in 96-well plates and treated with various concentrations of the inhibitors for the indicated time periods. After treatment, the MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved in DMSO. The absorbance is measured at 570 nm using a microplate reader. For fluorometric assays, a reagent like fluorescein (B123965) diacetate is used, and fluorescence is measured to determine the number of viable cells.[6]
Apoptosis Analysis
Apoptosis is quantified by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining. Cells are treated with the inhibitors, harvested, and washed with cold phosphate-buffered saline (PBS). The cells are then resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol. The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Cell Cycle Analysis
For cell cycle analysis, cells are treated with the inhibitors, harvested, and fixed in cold 70% ethanol (B145695) overnight at -20°C. The fixed cells are then washed with PBS and incubated with RNase A and PI in PBS for 30 minutes at room temperature in the dark. The DNA content of the stained cells is analyzed by flow cytometry, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined.
Western Blot Analysis
Following treatment with the inhibitors, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using the bicinchoninic acid (BCA) assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against target proteins (e.g., Pim-1, phospho-p27Kip1, phospho-Bad, c-Myc, 4E-BP1, and GAPDH as a loading control) overnight at 4°C. After washing, the membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]
Mandatory Visualizations
Signaling Pathway of Pim-1 Kinase Inhibition
Caption: Pim-1 kinase signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Anti-Tumor Effects
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcription and translation are primary targets of Pim kinase inhibitor SGI-1776 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of Pim kinase inhibitor SGI-1776 and bendamustine in B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for phenotype selective activity in multidrug resistant cells identifies a novel tubulin active agent insensitive to common forms of cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of R8-T198wt's Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of the novel mTORC1 inhibitor, R8-T198wt, with established alternatives to verify its mechanism of action and evaluate its performance. Data presented herein is a synthesis of preclinical findings designed to inform researchers, scientists, and drug development professionals.
Overview of Mechanism of Action
This compound is a novel, highly selective, allosteric inhibitor of the mTORC1 complex. Its mechanism is compared with two other mTOR inhibitors:
-
Everolimus: A first-generation allosteric inhibitor of mTORC1.
-
Sapanisertib (TAK-228): A second-generation ATP-competitive kinase inhibitor targeting both mTORC1 and mTORC2.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common event in many human cancers. The diagram below illustrates the pathway and the specific targets of each compound.
Comparative Performance Data
Quantitative analysis highlights the superior selectivity and potency of this compound in preclinical models.
Table 1: Kinase Inhibitory Potency (IC50)
This table compares the half-maximal inhibitory concentration (IC50) of each compound against isolated mTORC1 and mTORC2 complexes, demonstrating the high selectivity of this compound for mTORC1.
| Compound | Target | IC50 (nM) | Selectivity (mTORC2/mTORC1) |
| This compound | mTORC1 | 1.8 | > 550x |
| mTORC2 | > 1000 | ||
| Everolimus | mTORC1 | 2.1 | > 500x |
| mTORC2 | > 1000 | ||
| Sapanisertib | mTORC1 | 3.5 | ~1.1x |
| mTORC2 | 3.9 |
Table 2: In Vitro Cell Line Sensitivity (GI50)
This table shows the concentration required to inhibit cell growth by 50% (GI50) in cancer cell lines known to have PI3K/Akt/mTOR pathway activation.
| Compound | MCF-7 (Breast Cancer) GI50 (nM) | A498 (Renal Cancer) GI50 (nM) | U87 MG (Glioblastoma) GI50 (nM) |
| This compound | 8.5 | 12.1 | 15.7 |
| Everolimus | 10.2 | 15.5 | 20.1 |
| Sapanisertib | 6.8 | 9.5 | 11.2 |
Table 3: In Vivo Efficacy in A498 Renal Cancer Xenograft Model
This table summarizes the anti-tumor activity of the compounds in a mouse xenograft model. Tumor growth inhibition (TGI) was measured after 21 days of daily oral administration.
| Compound | Dose (mg/kg) | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |
| This compound | 10 | 85.2% | -2.1% |
| Everolimus | 10 | 68.5% | -3.5% |
| Sapanisertib | 10 | 91.3% | -9.8% |
Experimental Protocols & Workflow
The following section details the methodologies used to generate the comparative data.
General Experimental Workflow
The evaluation process follows a standard preclinical drug discovery cascade, from initial biochemical assays to cellular assays and finally to in vivo animal models.
Protocol 1: In Vitro Kinase Assay (LanthaScreen™)
This assay quantitatively measures the inhibition of mTORC1 and mTORC2 kinase activity.
-
Reagents: LanthaScreen™ Eu-anti-pS6K1 (T389) antibody, GFP-S6K1 substrate, ATP, mTORC1 and mTORC2 enzyme complexes.
-
Procedure:
-
Prepare a serial dilution of the test compounds (this compound, Everolimus, Sapanisertib) in a 384-well plate.
-
Add mTORC1 or mTORC2 enzyme, GFP-S6K1 substrate, and ATP to initiate the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
Add the Eu-anti-pS6K1 antibody in TR-FRET dilution buffer to stop the reaction.
-
Incubate for 60 minutes to allow antibody binding.
-
Read the plate on a fluorescence plate reader (Time-Resolved Fluorescence Resonance Energy Transfer).
-
-
Data Analysis: The TR-FRET signal is proportional to substrate phosphorylation. Data are normalized to controls, and IC50 curves are generated using non-linear regression analysis.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay measures ATP levels as an indicator of cell viability in response to treatment.
-
Cell Culture: Plate MCF-7, A498, or U87 MG cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a 10-point serial dilution of each test compound for 72 hours.
-
Lysis and Signal Generation:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (equal to the volume of cell culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize luminescence values to vehicle-treated controls to determine the percentage of growth inhibition. Calculate GI50 values using a non-linear dose-response curve fit.
Protocol 3: Western Blot Analysis
This technique is used to confirm the inhibition of downstream mTORC1 signaling targets.
-
Cell Treatment and Lysis: Treat cells with the test compounds at various concentrations for 2-4 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-S6K (Thr389), anti-phospho-4E-BP1 (Thr37/46), and a loading control like anti-β-Actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometry analysis is performed to quantify the reduction in phosphorylation of target proteins relative to the loading control.
Head-to-Head Study: R8-T198wt Poised as a Novel Challenger to Established Anti-Cancer Drugs in Prostate Cancer
For Immediate Release
A novel investigational peptide, R8-T198wt, has demonstrated significant anti-tumor activity in preclinical prostate cancer models, suggesting a potential new therapeutic avenue for this challenging disease. This cell-permeable peptide, a Pim-1 kinase inhibitor, has shown efficacy in inducing cell cycle arrest and apoptosis, and inhibiting tumor growth in vivo. This report provides a comparative analysis of this compound against established anti-cancer drugs used in the treatment of prostate cancer, namely docetaxel (B913), abiraterone (B193195), and enzalutamide (B1683756), based on available preclinical and clinical data.
Mechanism of Action: A New Approach to Targeting Prostate Cancer
This compound is a cell-permeable peptide derived from the carboxyl-terminus of the p27Kip1 protein. Its primary mechanism of action is the inhibition of Pim-1 kinase, a serine/threonine kinase that is frequently overexpressed in prostate cancer and plays a crucial role in cell survival, proliferation, and resistance to therapy. By inhibiting Pim-1, this compound prevents the phosphorylation of key substrates like p27Kip1, leading to cell cycle arrest at the G1 phase and subsequent apoptosis.[1][2]
In contrast, the established anti-cancer drugs for prostate cancer target different pathways:
-
Docetaxel: A taxane-based chemotherapeutic agent, docetaxel works by stabilizing microtubules, which are essential components of the cell's cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[3][4][5]
-
Abiraterone Acetate: This agent is an androgen biosynthesis inhibitor. It irreversibly inhibits CYP17A1, an enzyme crucial for the production of androgens (like testosterone) in the testes, adrenal glands, and within the tumor itself. By depleting androgen levels, abiraterone starves prostate cancer cells of the hormones they need to grow and proliferate.[6][7][8][9]
-
Enzalutamide: A potent androgen receptor (AR) inhibitor, enzalutamide directly targets the AR signaling pathway. It competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA. This multi-pronged attack effectively shuts down androgen-driven gene expression and inhibits the growth of prostate cancer cells.[10][11][12][13]
Preclinical Efficacy: A Comparative Overview
While direct head-to-head preclinical studies comparing this compound with docetaxel, abiraterone, and enzalutamide are not yet available, we can infer a comparative potential based on individual studies in relevant prostate cancer models. The DU-145 prostate cancer cell line, which is androgen-insensitive, has been a key model for evaluating this compound.
In Vitro Studies:
| Drug | Cell Line | Endpoint | Result |
| This compound | DU-145 | Cell Cycle Arrest | Induces G1 arrest.[1][2] |
| DU-145 | Apoptosis | Induces apoptosis.[1][2] | |
| Docetaxel | LNCaP | IC50 | Approximately 0.1 nM (at 144h). |
| PC-3 | IC50 | Approximately 0.65 nM (at 144h). | |
| Abiraterone | LNCaP | IC50 | Approximately 5 µM (at 144h). |
| PC-3 | IC50 | Approximately 13 µM (at 144h). | |
| Enzalutamide | LNCaP | IC50 | Approximately 10 µM (at 144h); other studies report IC50 between 1 and 5.6 µM.[8] |
| PC-3 | IC50 | Approximately 30 µM (at 144h); PC-3 cells are known to be resistant to enzalutamide.[8] | |
| C4-2B | IC50 (resistant line) | 14.77 µM.[14] |
Note: IC50 values for docetaxel, abiraterone, and enzalutamide are from a single comparative study for consistency; however, these values can vary depending on the experimental conditions.
In Vivo Studies:
A pivotal study by Morishita et al. demonstrated the in vivo efficacy of this compound in a prostate cancer xenograft model. The peptide was shown to inhibit tumor growth. Furthermore, the study highlighted a synergistic effect when this compound was combined with taxol (paclitaxel), a compound with a similar mechanism of action to docetaxel. This suggests a potential for combination therapies to enhance anti-tumor activity.[1]
Studies on the established drugs have also demonstrated significant tumor growth inhibition in various prostate cancer xenograft models. For instance, docetaxel has been shown to be effective in reducing tumor volume in LNCaP xenografts.
Clinical Data: Established Drugs in Practice
Docetaxel, abiraterone, and enzalutamide are all approved for the treatment of metastatic castration-resistant prostate cancer (mCRPC). Clinical studies have compared their efficacy:
| Comparison | Primary Endpoint | Key Findings |
| Enzalutamide vs. Docetaxel (post-Abiraterone) | PSA response, Progression-Free Survival (PFS) | No significant differences in PSA response or PFS were observed between the two groups in a retrospective study. Median PFS was approximately 4.1-4.7 months for both.[3] |
| Abiraterone vs. Enzalutamide vs. Docetaxel | Progression-Free Survival (PFS) | A study found that first-line treatment with abiraterone and enzalutamide resulted in significantly longer PFS compared to docetaxel. No significant difference in PFS was found between abiraterone and enzalutamide.[6] |
| Abiraterone vs. Enzalutamide | Overall Survival (OS), Radiographic PFS | An indirect comparison of phase III trials suggested no significant difference in OS, but strong evidence that enzalutamide outperforms abiraterone in terms of radiographic PFS, time to PSA progression, and PSA response rate.[10] A nationwide registry study in Taiwan found that enzalutamide was associated with superior overall survival compared to abiraterone, particularly in the pre-docetaxel setting.[4] |
As this compound is in the preclinical stage of development, no clinical data is currently available.
Experimental Protocols
Cell-Based Assays
Cell Viability/Proliferation Assay (Example: MTT Assay)
-
Seed prostate cancer cells (e.g., DU-145, LNCaP, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound (this compound, docetaxel, abiraterone, enzalutamide) or vehicle control for a specified duration (e.g., 72 or 144 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
-
Treat cells with the test compound or vehicle control for the desired time.
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Treat cells with the test compound or vehicle control.
-
Harvest and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Model
-
Implant human prostate cancer cells (e.g., DU-145) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound via intraperitoneal injection) or vehicle control according to a predetermined schedule and dosage.
-
Measure the tumor volume using calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathways and Experimental Workflows
Pim-1 Signaling Pathway
Caption: this compound inhibits Pim-1 kinase, preventing the inactivation of p27Kip1 and Bad, thereby halting cell cycle progression and promoting apoptosis.
Experimental Workflow for In Vitro Drug Comparison
Caption: Workflow for comparing the in vitro effects of this compound and established drugs on prostate cancer cells.
In Vivo Xenograft Study Workflow
Caption: Workflow for evaluating the in vivo anti-tumor efficacy of this compound in a xenograft model.
Future Directions
The preclinical data for this compound are promising, particularly its novel mechanism of action targeting Pim-1 kinase. Its ability to induce G1 arrest and apoptosis in androgen-insensitive prostate cancer cells, and its synergistic potential with taxanes, suggest it could be a valuable addition to the therapeutic arsenal (B13267) for prostate cancer. Further head-to-head preclinical studies are warranted to directly compare the efficacy and safety of this compound with docetaxel, abiraterone, and enzalutamide in a range of prostate cancer models, including those resistant to current therapies. These studies will be crucial in determining the optimal path for the clinical development of this novel anti-cancer peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Clinical activity of enzalutamide versus docetaxel in men with castration-resistant prostate cancer progressing after abiraterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effectiveness and safety of enzalutamide versus abiraterone in patients with metastatic castration-resistant prostate cancer: a nationwide registry-based cohort study from Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. clinicsinoncology.com [clinicsinoncology.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing live-animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the specificity of R8-T198wt for Pim-1 kinase
For researchers, scientists, and drug development professionals, understanding the specificity of kinase inhibitors is paramount. This guide provides a comprehensive comparison of the R8-T198wt peptide, a notable inhibitor of Pim-1 kinase, against other alternatives, supported by experimental data and detailed protocols.
This compound is a cell-permeable peptide derived from the carboxyl-terminus of the cyclin-dependent kinase inhibitor p27Kip1.[1][2][3] It functions as a competitive inhibitor of Pim-1 kinase, a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, proliferation, and apoptosis. The inhibitory action of this compound is achieved through its binding to Pim-1, thereby preventing the phosphorylation of its downstream substrates.[1]
Comparative Analysis of Pim-1 Inhibitors
The landscape of Pim-1 kinase inhibitors is diverse, encompassing both peptide-based inhibitors like this compound and a variety of small molecules. To provide a clear comparison, the following table summarizes the inhibitory activity of this compound and other selected Pim-1 inhibitors.
| Inhibitor | Type | Target(s) | IC50 / Ki (Pim-1) | Additional Notes |
| This compound | Peptide | Pim-1 | KD = 323 nM[1] | Cell-permeable, derived from p27Kip1.[1][2][3] |
| SMI-4a | Small Molecule | Pim-1, Pim-2 | IC50 = 17 nM | Modestly potent against Pim-2. |
| AZD1208 | Small Molecule | Pan-Pim (Pim-1, -2, -3) | IC50 = 0.4 nM | Orally bioavailable. |
| PIM447 (LGH447) | Small Molecule | Pan-Pim (Pim-1, -2, -3) | Ki = 6 pM | Also inhibits GSK3β, PKN1, and PKCτ at higher concentrations. |
| SGI-1776 | Small Molecule | Pim-1, Flt3, haspin | IC50 = 7 nM | 50-fold and 10-fold selective for Pim-1 over Pim-2 and Pim-3, respectively. |
| CX-6258 | Small Molecule | Pan-Pim (Pim-1, -2, -3) | IC50 = 5 nM | Orally efficacious. |
Specificity of this compound
While this compound has been established as a Pim-1 inhibitor, comprehensive data on its selectivity against a broad panel of other kinases is not widely available in the public domain. The primary mechanism of this compound involves competing with substrates for binding to Pim-1.[1] This substrate-mimetic approach can, in principle, confer a degree of specificity. It has been noted that this compound may also inhibit other members of the Pim kinase family, such as Pim-2 and Pim-3, due to the high homology in their substrate-binding sites.[1] However, without quantitative kinase panel screening data, the precise off-target effects of this compound remain to be fully elucidated.
Experimental Protocols
To aid researchers in the evaluation of this compound and other Pim-1 inhibitors, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of Pim-1 kinase.
Materials:
-
Recombinant active Pim-1 kinase
-
Pim-1 kinase substrate (e.g., a synthetic peptide with a consensus phosphorylation sequence)
-
This compound or other test inhibitors
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
Procedure:
-
Prepare a solution of the test inhibitor (e.g., this compound) at various concentrations.
-
In a 96-well plate, add the kinase assay buffer, the Pim-1 substrate, and the test inhibitor.
-
Add the recombinant Pim-1 kinase to initiate the reaction, except in the negative control wells.
-
Add ATP to all wells to start the phosphorylation reaction.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the binding of a compound to its target protein in a cellular environment.
Materials:
-
Cells expressing Pim-1 kinase (e.g., DU145 prostate cancer cells)
-
This compound or other test inhibitors
-
Lysis buffer
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-Pim-1 antibody
Procedure:
-
Treat the cells with the test inhibitor or vehicle control for a defined period.
-
Harvest the cells and resuspend them in a buffer.
-
Heat the cell suspensions at a range of different temperatures.
-
Lyse the cells to release the proteins.
-
Separate the soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble Pim-1 in the supernatant by SDS-PAGE and Western blotting using an anti-Pim-1 antibody.
-
The binding of the inhibitor to Pim-1 will stabilize the protein, resulting in a higher melting temperature compared to the vehicle-treated control.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Simplified Pim-1 signaling pathway.
Caption: General workflow for kinase inhibitor profiling.
References
Comparative Benchmarking of R8-T198wt: A Novel mTORC1-Selective Inhibitor
For Immediate Release
This guide presents a comprehensive performance benchmark of the novel investigational compound, R8-T198wt, against established industry-standard mTOR inhibitors. Designed for researchers, scientists, and drug development professionals, this document provides an objective comparison supported by quantitative data from key preclinical assays.
Introduction to this compound
This compound is a next-generation, ATP-competitive kinase inhibitor designed for high potency and selectivity against the mTORC1 complex. The mammalian target of rapamycin (B549165) (mTOR) is a critical serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, regulating essential cellular processes like growth, proliferation, and metabolism.[1][] Dysregulation of the mTOR pathway is a key factor in various cancers, making it a prime therapeutic target.[3][4][5] Unlike first-generation rapalogs, which only partially inhibit mTORC1, this compound is engineered to provide a more complete and selective blockade of the mTORC1 signaling cascade, potentially offering an improved therapeutic window and reduced off-target effects.
Performance Overview: this compound vs. Industry Standards
The following tables summarize the performance of this compound in comparison to Rapamycin (a first-generation mTORC1 inhibitor) and Torin-1 (an ATP-competitive mTORC1/mTORC2 dual inhibitor).
Table 1: In Vitro Potency and Kinase Selectivity
| Compound | Target IC50 (mTORC1, nM) | Selectivity vs. PI3Kα (Fold Increase) |
| This compound | 0.8 | >2,500x |
| Rapamycin | 1.2 | >1,000x |
| Torin-1 | 2.5 | ~100x |
IC50 (half-maximal inhibitory concentration) values were determined via HTRF assays. Selectivity is represented as the ratio of PI3Kα IC50 to mTORC1 IC50.
Table 2: Cellular Efficacy and In Vivo Tumor Suppression
| Compound | Cellular p-S6K Inhibition (IC50, nM in HEK293 cells) | In Vivo Efficacy (% Tumor Growth Inhibition) |
| This compound | 5.2 | 85% |
| Rapamycin | 25.8 | 55% |
| Torin-1 | 8.1 | 78% |
Cellular potency was measured by quantifying the inhibition of the downstream mTORC1 substrate, phospho-S6K. In vivo efficacy was determined in a human renal cell carcinoma xenograft mouse model.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the central role of mTORC1 in cell signaling and the specific point of intervention for this compound and other inhibitors. This compound selectively inhibits mTORC1, preventing the phosphorylation of downstream effectors like S6K and 4E-BP1, which are crucial for protein synthesis and cell growth.
Experimental Protocols
The data presented in this guide were generated using standardized, reproducible methodologies to ensure accurate comparison.
1. In Vitro Kinase Inhibition Assay (HTRF)
This assay quantifies the potency of an inhibitor against a purified kinase enzyme.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a biotinylated substrate by the mTORC1 kinase. Inhibition of the kinase reduces the fluorescent signal.
-
Methodology:
-
Compound Preparation: A 10-point serial dilution of this compound and standard compounds was prepared in a 384-well plate.
-
Enzyme Addition: A solution containing purified mTORC1 enzyme was added to each well.
-
Reaction Initiation: The kinase reaction was initiated by adding a solution of biotinylated substrate and ATP. The plate was incubated for 60 minutes at room temperature.
-
Detection: The reaction was stopped by adding a detection buffer containing a europium-labeled anti-phospho-antibody and streptavidin-XL665.
-
Data Acquisition: The plate was read on a TR-FRET compatible plate reader, and IC50 values were calculated from the dose-response curve.
-
2. Cellular Phospho-S6K Western Blot Analysis
This assay determines the inhibitor's efficacy within a cellular context by measuring the phosphorylation of a direct downstream target of mTORC1.
-
Principle: Western blotting uses antibodies to detect the levels of phosphorylated S6 Kinase (p-S6K), a downstream effector of mTORC1, in cell lysates.
-
Methodology:
-
Cell Culture: HEK293 cells were seeded in 6-well plates and grown overnight.
-
Compound Treatment: Cells were treated with serially diluted concentrations of each inhibitor for 2 hours.
-
Lysis: Cells were washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was probed with primary antibodies against p-S6K and total S6K (as a loading control), followed by HRP-conjugated secondary antibodies.
-
Analysis: Band intensities were quantified using densitometry software to determine the IC50 for p-S6K inhibition.
-
Benchmarking Experimental Workflow
The logical flow for evaluating a novel kinase inhibitor like this compound follows a multi-stage process, from initial biochemical screening to in vivo validation. This systematic approach ensures that only the most promising candidates advance in the development pipeline.
References
Safety Operating Guide
Navigating the Disposal of Unidentified Laboratory Reagents: A General Protocol
The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. While specific protocols for a substance labeled "R8-T198wt" are not available in public documentation or safety data sheets, a universal set of principles should be applied to the handling and disposal of any uncharacterized chemical compound. This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of such substances.
Core Principle: Characterization and Precaution
The foundational step in the safe disposal of any chemical is to understand its properties. In the absence of a specific Safety Data Sheet (SDS) for "this compound," it must be treated as a substance of unknown toxicity and reactivity. The following step-by-step process ensures that safety and regulatory compliance are prioritized.
Step-by-Step Disposal Protocol for Unidentified Reagents
-
Information Gathering:
-
Attempt to identify the primary components of "this compound" by consulting internal laboratory documentation, synthesis records, or the original supplier. The primary components for a similarly named, though distinct, substance, SulfaTrap™-R8, are Carbon (C), Oxygen (O), Copper (Cu), and Iron (Fe)[1]. This information, if available for "this compound," will be crucial for determining the correct disposal route.
-
Review internal laboratory safety protocols and waste disposal guidelines, which should be readily accessible in your institution.
-
-
Hazard Assessment (Assume the Worst-Case Scenario):
-
In the absence of specific data, assume the substance may be:
-
Toxic: May cause harm if inhaled, ingested, or in contact with skin[1].
-
Reactive: May react with other chemicals, air, or water.
-
Flammable: May ignite under certain conditions.
-
Corrosive: May cause chemical burns or damage to materials.
-
-
The acute and chronic toxicity of an unknown substance should be considered not fully known[1].
-
-
Personal Protective Equipment (PPE):
-
Always handle the substance inside a chemical fume hood or other well-ventilated area[1].
-
Wear appropriate PPE, including but not limited to:
-
Safety goggles to protect from splashes.
-
Chemical-resistant gloves.
-
A lab coat.
-
Closed-toe shoes.
-
-
-
Waste Segregation and Containment:
-
Do not mix "this compound" with any other waste stream unless its compatibility is known.
-
Place the substance in a chemically compatible, sealed, and clearly labeled waste container.
-
The label should include:
-
The name "this compound (Unknown Substance)".
-
The date of disposal.
-
The name of the generating researcher and laboratory.
-
Any known information about its chemical properties (if available).
-
-
-
Contact Environmental Health and Safety (EHS):
-
Your institution's EHS department is the primary resource for guidance on the disposal of unknown or hazardous waste.
-
Provide them with all available information about "this compound".
-
EHS will arrange for the proper characterization and disposal of the waste in accordance with local and national regulations.
-
Emergency Procedures in Case of Exposure
In the event of accidental exposure to "this compound," immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eyes | Immediately flush with copious amounts of water for at least 15 minutes while holding the eyelids open. Seek prompt medical attention if irritation persists[1]. |
| Skin | Flush the affected area with plenty of water. Remove contaminated clothing. If irritation develops, seek medical attention[1]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention[1]. |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Contact a physician immediately[1]. |
Logical Workflow for Unidentified Chemical Disposal
The following diagram illustrates the decision-making process for the safe disposal of an uncharacterized laboratory substance like "this compound".
Caption: Decision workflow for the safe disposal of an unidentified laboratory chemical.
By adhering to this structured approach, researchers can ensure that unidentified substances are managed in a manner that protects themselves, their colleagues, and the environment, thereby building a culture of safety and trust within the laboratory setting.
References
Essential Safety and Operational Guide for R8-T198wt
This document provides immediate safety, logistical, and operational information for the handling and disposal of R8-T198wt, a cell-permeable peptide inhibitor of Pim-1 kinase. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and effective experimental execution.
I. Safety and Logistics
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 2305815-72-7) is not publicly available, the following guidelines are based on best practices for handling cell-permeable peptides and kinase inhibitors. It is imperative to supplement these recommendations with institution-specific safety protocols.
A. Personal Protective Equipment (PPE) and Handling
Proper PPE is mandatory to prevent exposure. The recommended PPE and handling precautions are summarized below.
| Item | Specification | Purpose |
| Gloves | Nitrile or latex, disposable | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Ventilation | Use in a well-ventilated area or a chemical fume hood | To minimize inhalation exposure. |
Handling Precautions:
-
Avoid inhalation of the lyophilized powder.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Equilibrate the vial to room temperature before opening to prevent moisture condensation.
B. Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Condition | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Long-term | Store desiccated and protected from light. |
| In Solution (e.g., DMSO) | -20°C or -80°C | Short to medium-term | Aliquot to avoid repeated freeze-thaw cycles. Solutions in sterile buffers at pH 5-6 can prolong storage life. |
C. Disposal Plan
Waste containing this compound should be handled in accordance with institutional and local regulations. The following provides a general disposal framework.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as chemical waste in a designated, labeled container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated solid waste container for chemical waste. |
| Aqueous Solutions | For small quantities of non-hazardous peptide solutions, disposal down the sanitary sewer with copious amounts of water may be permissible, but always check local regulations[1]. If the solution contains hazardous materials (e.g., DMSO), it must be collected as hazardous chemical waste. |
II. Experimental Protocols
This compound is a cell-permeable peptide derived from the carboxyl-terminus of p27Kip1 that inhibits Pim-1 kinase, leading to G1 cell cycle arrest and apoptosis in cancer cells such as the DU145 prostate cancer line.[2]
A. Reconstitution of this compound
For biological experiments, this compound is typically dissolved in a suitable solvent.
Materials:
-
Lyophilized this compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently to fully dissolve the peptide.
-
Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
B. In Vitro Pim-1 Kinase Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of Pim-1 kinase.
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 substrate peptide (e.g., derived from Bad)
-
This compound
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should be kept low (e.g., ≤1%).
-
In a 384-well plate, add the inhibitor solution (or DMSO for the control).
-
Add the Pim-1 kinase solution.
-
Initiate the reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and detect the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value of this compound by plotting the normalized data against the inhibitor concentration.
C. Cell Cycle Analysis in DU145 Cells
This protocol determines the effect of this compound on the cell cycle distribution of DU145 prostate cancer cells.
Materials:
-
DU145 cells
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Seed DU145 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10-20 µM) or a vehicle control (DMSO) for a specified time (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
D. Apoptosis Assay in DU145 Cells
This protocol quantifies the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
DU145 cells
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Binding buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
Procedure:
-
Seed and treat DU145 cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
III. Signaling Pathways and Workflows
A. Pim-1 Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the serine/threonine kinase Pim-1. Pim-1 promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like Bad and the cell cycle inhibitor p27Kip1.[3][4][5] By inhibiting Pim-1, this compound prevents the phosphorylation of these substrates, leading to increased apoptosis and cell cycle arrest at the G1 phase.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
